Product packaging for HCTU(Cat. No.:CAS No. 330645-87-9)

HCTU

Cat. No.: B1438396
CAS No.: 330645-87-9
M. Wt: 413.69 g/mol
InChI Key: ZHHGTMQHUWDEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HCTU is a useful research compound. Its molecular formula is C11H15ClF6N5OP and its molecular weight is 413.69 g/mol. The purity is usually 95%.
The exact mass of the compound O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClF6N5OP B1438396 HCTU CAS No. 330645-87-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN5O.F6P/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHGTMQHUWDEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330645-87-9
Record name 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-5-chloro-, 3-oxide, hexafluorophosphate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the HCTU Coupling Reagent: Mechanism, Application, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high-purity peptides in optimal yields, particularly when confronting sterically hindered amino acids or "difficult" sequences. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a highly efficient aminium-based coupling reagent. This technical guide provides a comprehensive overview of this compound, delving into its core mechanism of action, offering detailed experimental protocols, and presenting a comparative analysis of its performance against other common coupling reagents. Through a combination of structured data, procedural outlines, and detailed visualizations, this document serves as a critical resource for researchers aiming to leverage the full potential of this compound in their peptide synthesis endeavors.

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as this compound, is a uronium/aminium salt-based coupling reagent widely employed in automated and manual solid-phase peptide synthesis (SPPS).[1][2] Structurally analogous to the well-established reagent HBTU, this compound features a chlorine atom at the 6-position of the benzotriazole ring.[3] This electron-withdrawing substituent enhances the reactivity of the reagent, leading to faster and more efficient amide bond formation.[4] this compound is particularly valued for its ability to facilitate challenging couplings, suppress racemization, and enable rapid synthesis protocols without compromising peptide purity.[1][5][6]

Mechanism of Action

The efficacy of this compound lies in its ability to rapidly convert a carboxylic acid into an activated species that is highly susceptible to nucleophilic attack by an amine. The mechanism proceeds through the following key steps:

  • Activation of the Carboxylic Acid: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon atom of this compound.

  • Formation of the Active Ester: This attack leads to the formation of a highly reactive O-acylisourea intermediate and the release of the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) anion. The intermediate rapidly rearranges to form the 6-Cl-HOBt active ester of the amino acid and tetramethylurea as a byproduct.

  • Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the growing peptide chain on the solid support then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of the 6-Cl-HOBt leaving group.

The presence of the electron-withdrawing chlorine atom on the benzotriazole moiety makes 6-Cl-HOBt a better leaving group than HOBt, thereby accelerating the rate of the coupling reaction.

HCTU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ Carboxylic_Acid->Carboxylate + Base This compound This compound Tetramethylurea Tetramethylurea This compound->Tetramethylurea Leaving_Group 6-Cl-HOBt This compound->Leaving_Group Base Base (DIPEA) Peptide_Resin H₂N-Peptide-Resin Activated_Ester Fmoc-AA-O-6-Cl-Bt (Active Ester) Carboxylate->Activated_Ester + this compound Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond + H₂N-Peptide-Resin

Caption: this compound Mechanism of Action.

Performance and Comparative Data

This compound is recognized for its high coupling efficiency and its ability to minimize racemization, a critical factor in the synthesis of chiral peptides. While direct quantitative comparisons under identical conditions are sparse in the literature, the available data and qualitative assessments consistently position this compound as a superior or highly effective coupling reagent.

Coupling ReagentRelative ReactivityRacemization SuppressionNotes
This compound More reactive than HBTU, comparable to HATU.[5]Excellent.[5][6]Lower cost than HATU.[5] Effective for difficult couplings and rapid synthesis protocols.[1][7]
HATU Generally considered one of the most reactive reagents.Excellent, due to the HOAt leaving group.Higher cost. Can lead to guanidinylation of the N-terminus if used in excess.
HBTU Less reactive than this compound and HATU.Good, but can be improved with the addition of HOBt.A well-established and cost-effective reagent for routine peptide synthesis.
PyBOP Phosphonium-based, generally less reactive than aminium salts.Good.Byproducts can be more difficult to remove than those of uronium/aminium reagents.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.

Standard Coupling Protocol

This protocol is suitable for most amino acid couplings.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes. For difficult couplings, the reaction time can be extended.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol for Difficult Couplings

For sterically hindered amino acids or aggregation-prone sequences, the following modifications can be made:

  • Double Coupling: Repeat the coupling step (steps 4-6 from the standard protocol) before the next deprotection.

  • Increased Equivalents: Use higher equivalents of the amino acid, this compound, and DIPEA (e.g., up to 10 equivalents).

  • Extended Coupling Time: Increase the coupling time to 2-4 hours or even overnight.

  • Solvent Modification: For hydrophobic peptides, a mixture of DMF and dichloromethane (DCM) can be used as the reaction solvent.

SPPS_Workflow Start Start: Fmoc-protected amino acid on resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA, this compound, DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Cycle Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling Next_Cycle->Deprotection More amino acids to add Final_Cleavage Final Cleavage and Deprotection Next_Cycle->Final_Cleavage Final amino acid added End End: Purified Peptide Final_Cleavage->End

Caption: General Experimental Workflow for Fmoc-SPPS using this compound.

Conclusion

This compound stands as a robust and highly efficient coupling reagent for modern solid-phase peptide synthesis. Its enhanced reactivity, owing to the 6-chloro substitution, facilitates rapid and clean amide bond formation, even for challenging sequences. The ability of this compound to suppress racemization contributes significantly to the synthesis of high-purity peptides. While the cost of this compound is higher than that of some traditional coupling reagents, its performance benefits, including reduced synthesis time and improved peptide quality, often justify the investment, particularly in the context of drug discovery and development where purity and efficiency are paramount. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this compound into their peptide synthesis workflows.

References

HCTU in Peptide Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and efficiency. O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a highly effective and widely adopted coupling reagent. This technical guide provides an in-depth exploration of this compound's core principles, mechanism of action, and practical applications in solid-phase peptide synthesis (SPPS). It offers a comparative analysis with other common coupling reagents, detailed experimental protocols, and a discussion of its advantages and limitations, serving as a vital resource for professionals in peptide research and drug development.

Introduction to this compound

This compound, or O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a uronium-based aminium coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] It is an analogue of the well-known coupling reagent HBTU, with the key distinction of a chlorine atom at the 6-position of the benzotriazole ring.[1] This structural modification significantly enhances its reactivity, leading to faster and more efficient coupling reactions.[1]

This compound is particularly valued for its ability to provide a superior balance between high reactivity and cost-effectiveness, positioning it as a competitive alternative to more expensive reagents like HATU.[1] Its application is prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), where it has demonstrated the ability to significantly reduce coupling times and minimize the formation of side products.[2][3]

Chemical Structure:

  • IUPAC Name: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate

  • CAS Number: 330645-87-9

  • Molecular Formula: C₁₁H₁₅ClF₆N₅OP

  • Molar Mass: 413.69 g/mol

Mechanism of Action

The primary function of this compound in peptide synthesis is the activation of the carboxylic acid group of an N-protected amino acid to facilitate its reaction with the free amino group of another amino acid or the growing peptide chain. This process involves the formation of a highly reactive active ester intermediate.

The generally accepted mechanism proceeds as follows:

  • Formation of the Active Ester: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the incoming Fmoc-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of this compound.

  • Intermediate Formation: This attack leads to the formation of a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) ester of the amino acid. This active ester is highly susceptible to nucleophilic attack.

  • Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Product Release: The intermediate collapses, forming the desired peptide bond and releasing 6-Cl-HOBt as a byproduct.

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-O-6-Cl-Bt (Active Ester) Fmoc_AA->Active_Ester this compound, Base This compound This compound Base Base (e.g., DIPEA) Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Resin_Peptide Resin_Peptide H₂N-Peptide-Resin Byproduct 6-Cl-HOBt Peptide_Bond->Byproduct releases SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle Resin_Swell 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swell->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (this compound/DIPEA) Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat Repeat for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Synthesis complete Cleavage 7. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 8. Precipitation and Washing Cleavage->Precipitation Purification 9. Purification (e.g., HPLC) Precipitation->Purification

References

HCTU vs. HBTU: A Foundational Technical Guide to Core Differences in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two widely used coupling reagents in solid-phase peptide synthesis (SPPS): O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) and O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). This document will delve into their foundational chemical differences, mechanisms of action, and performance in peptide synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Mechanistic Differences

This compound and HBTU are both aminium/uronium-based coupling reagents that facilitate the formation of amide bonds between amino acids. Their fundamental difference lies in their chemical structure. This compound is a chlorinated analog of HBTU, with a chlorine atom on the 6-position of the benzotriazole ring. This electron-withdrawing chlorine atom enhances the reactivity of this compound compared to HBTU.

Both reagents function by activating the carboxyl group of an N-protected amino acid to form a highly reactive active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the next amino acid in the peptide sequence, forming the peptide bond. The general mechanism involves the formation of an O-acylisourea intermediate, which then rearranges to the active ester.

Quantitative Performance Comparison

The enhanced reactivity of this compound often translates to faster reaction times, higher yields, and improved performance in the synthesis of "difficult" or sterically hindered peptides compared to HBTU.

ParameterThis compoundHBTUNotes
Coupling Time Can be as short as 5 minutes or less for standard couplings.[1][2]Typically in the range of 10-30 minutes.[2]This compound's higher reactivity allows for significantly reduced coupling times, increasing the overall speed of peptide synthesis.
Crude Peptide Purity Generally produces peptides of very similar or higher purity compared to HATU, a more expensive reagent.[2]Can result in additional impurities compared to this compound and HATU, especially in difficult sequences.[2]In a direct comparison for the synthesis of a phosphorylated peptide, this compound produced a higher-purity peptide than HBTU. For the 65–74 fragment of the acyl carrier protein, this compound produced a peptide of extremely similar purity to HATU, while HBTU resulted in additional impurities.[2]
Racemization Exhibits low levels of racemization.Also shows resistance against racemization.Both reagents are designed to minimize racemization during peptide coupling.
Cost-Effectiveness Offers a more budget-friendly solution without a significant compromise in performance compared to highly reactive reagents like HATU.[2]Generally less expensive than this compound, but the potential for lower purity and longer reaction times can offset the initial cost savings.The choice between this compound and HBTU often involves a trade-off between reagent cost and overall synthesis efficiency.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following provides a generalized protocol for Fmoc-based SPPS, with specific considerations for the use of this compound and HBTU.

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid support (e.g., Rink Amide resin)

  • Coupling reagent: this compound or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

General SPPS Cycle
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (this compound or HBTU, 3-5 equivalents) in DMF.

    • Add the base (DIPEA or TEA, 6-10 equivalents) to the amino acid/coupling reagent solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for the recommended coupling time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Specific Considerations for this compound and HBTU
  • This compound Coupling: Due to its higher reactivity, coupling times can be significantly shorter. For standard amino acids, a coupling time of 5-15 minutes is often sufficient. For more challenging couplings, this can be extended to 30-60 minutes.

  • HBTU Coupling: Standard coupling times with HBTU are typically in the range of 20-60 minutes. For difficult sequences, longer coupling times or double coupling (repeating the coupling step) may be necessary.

Visualizing the Core Mechanisms

Signaling Pathway of Carboxylic Acid Activation

The following diagrams illustrate the general mechanism of carboxylic acid activation by this compound and HBTU, leading to the formation of the active ester ready for aminolysis.

HBTU_Activation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO- (Carboxylate Anion) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) HBTU HBTU Active_Ester R-CO-OBt (Active Ester) HBTU->Active_Ester Tetramethylurea Tetramethylurea HBTU->Tetramethylurea Byproduct Formation Carboxylate->Active_Ester Attack on HBTU HCTU_Activation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO- (Carboxylate Anion) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) This compound This compound Active_Ester R-CO-O(6-Cl)Bt (Active Ester) This compound->Active_Ester Tetramethylurea Tetramethylurea This compound->Tetramethylurea Byproduct Formation Carboxylate->Active_Ester Attack on this compound SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound/HBTU, Base) wash1->coupling wash2 DMF Wash coupling->wash2 end Fmoc-AA(n+1)-Resin wash2->end

References

The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and reliable formation of amide bonds is a cornerstone of modern drug discovery and development, particularly in the synthesis of peptides and complex organic molecules. Uronium salt-based coupling agents have emerged as a powerful class of reagents that facilitate this critical transformation with high efficiency and minimal side reactions. This technical guide provides an in-depth exploration of the core principles of uronium salt coupling agents, their reaction mechanisms, comparative performance data, and detailed experimental protocols for their application in both solid-phase and solution-phase synthesis.

Core Principles of Uronium Salt Coupling Agents

Uronium salt coupling agents are aminium salts that activate a carboxylic acid to facilitate its condensation with an amine, forming an amide bond.[1][2] The fundamental principle of their action involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing its susceptibility to nucleophilic attack by the amine.

It is a common misconception that reagents like HBTU and HATU are uronium salts; structural studies have revealed they are actually aminium (or guanidinium) salts.[3][4] However, the term "uronium salt" is still widely used in the literature to refer to this class of reagents. A true uronium salt, COMU, has also been developed and shows high reactivity.[5]

The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate or a related active ester.[4] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid.[6][7]

The Guanidinylation Side Reaction

A notable limitation of aminium/uronium-based reagents is the potential for a side reaction where the coupling reagent reacts with the free amino group of the peptide, leading to guanidinylation.[1][8] This terminates the peptide chain elongation. This side reaction is more pronounced when an excess of the coupling reagent is used or when the activation of the carboxylic acid is slow.[2][8] To mitigate this, it is recommended to use a slight excess of the carboxylic acid relative to the coupling reagent and to allow for a short pre-activation period before adding the amine component.[8]

Comparative Performance of Common Uronium Salt Coupling Agents

The choice of coupling reagent can significantly impact the yield, purity, and stereochemical integrity of the synthesized peptide. The following tables summarize quantitative data on the performance of several common uronium-type coupling agents.

Coupling ReagentMolar Solubility in DMF (M)Stability in DMF (48h)
HBTU0.5100%
HATU0.4599%
COMU1.513%
TOMBU0.2813%

Table 1: Solubility and Stability of Common Uronium-Type Coupling Reagents in DMF.[2][9]

Coupling ReagentYield (%)% DL Isomer
HBTU937
HATU964
COMU981
TOMBU991
COMBU931

Table 2: Comparative Yield and Racemization in the Solution-Phase Synthesis of Z-Phg-Pro-NH2.[9]

Coupling ReagentPurity of H-Tyr-Aib-Aib-Phe-Leu-NH2 (%)
HBTU93
HATU96
COMU98
TOMBU99
COMBU93

Table 3: Purity of a Pentapeptide Assembled on Solid Phase using Different Uronium/Aminium Salt-Mediated Coupling Methods.[9]

Experimental Protocols

The following sections provide detailed methodologies for the use of uronium salt coupling agents in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is a widely used technique for the synthesis of peptides, where the growing peptide chain is anchored to an insoluble resin support.[10]

This protocol is adapted for a 0.1 mmol scale synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • PolyPrep chromatography column

  • Scintillation vials

  • Nitrogen gas supply

Procedure:

  • Resin Swelling: Weigh out approximately 300 mg of resin for a 0.1 mmol scale synthesis and place it in a PolyPrep chromatography column. Swell the resin in DMF for at least 1 hour. After swelling, remove the DMF using a flow of nitrogen gas.[1]

  • Fmoc Deprotection: Add 8 mL of 20% (v/v) piperidine in DMF to the resin. Allow the mixture to react for 1 hour with gentle agitation. Remove the piperidine solution using a flow of nitrogen gas.[1]

  • Resin Washing: Wash the resin three times with DMF.[1]

  • Amino Acid Activation: In a glass scintillation vial, combine 4.5 equivalents of the Fmoc-protected amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt. Add 8 mL of 20% (v/v) N-methylmorpholine in DMF. Allow the mixture to pre-activate for about 5 minutes with gentle stirring. The solution should develop a slight yellow color.[1][11]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for at least 4 hours (and up to 24 hours) with gentle agitation at room temperature.[1]

  • Post-Coupling Wash: Remove the coupling solution and wash the resin three times with DMF and once with DCM.[1]

  • Kaiser Test: Perform a Kaiser test on a few beads of resin to confirm the completion of the coupling reaction. A negative result (colorless) indicates that all free amines have reacted.[12]

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.[11][12]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify by HPLC.[12]

This protocol is a general procedure for coupling with HBTU.

Materials:

  • Resin with N-terminally deprotected peptide

  • Fmoc-protected amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Optional: HOBt (Hydroxybenzotriazole)

Procedure:

  • Amino Acid Solution: Dissolve 2.0 equivalents (based on resin substitution) of the protected amino acid in DMF (5 mL/g of resin) and add it to the resin.[8]

  • Reagent Addition: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. To further suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.[8]

  • Coupling Reaction: Mix for 10-60 minutes until a Kaiser test confirms the completion of the reaction.[8]

  • Washing: Filter and wash the resin with DMF.[8]

Solution-Phase Synthesis Protocol

While less common for long peptides, solution-phase synthesis is valuable for the synthesis of short peptides and for fragment condensation.

Materials:

  • N-protected amino acid or peptide fragment (carboxylic acid component)

  • C-protected amino acid or peptide fragment (amine component)

  • HBTU

  • DIPEA or other non-nucleophilic base

  • Dry aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Reactant Dissolution: Dissolve the N-protected amino acid (1 equivalent) and HBTU (1 equivalent) in a dry aprotic solvent under an inert atmosphere.

  • Base Addition: Add DIPEA (2 equivalents) to the solution.

  • Pre-activation: Stir the mixture for a few minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the C-protected amino acid (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the resulting peptide by column chromatography or recrystallization.

Visualizing the Process: Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical pathways and experimental workflows described in this guide.

Reaction Mechanism of Uronium Salt Coupling

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester Active Ester Intermediate Carboxylate->Active_Ester Uronium_Salt Uronium/Aminium Salt (e.g., HATU) Uronium_Salt->Active_Ester Peptide R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide Nucleophilic Attack Byproducts Byproducts (e.g., Tetramethylurea) Active_Ester->Byproducts Amine R'-NH₂ Amine->Peptide

Caption: Generalized reaction mechanism of uronium salt-mediated peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) Workflow

G Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Swell_Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Amino_Acid_Activation Activate Amino Acid (Uronium Salt + Base) Wash_1->Amino_Acid_Activation Coupling Couple to Resin Amino_Acid_Activation->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Cycle_Decision More Amino Acids? Kaiser_Test->Cycle_Decision Cycle_Decision->Fmoc_Deprotection Yes Final_Cleavage Cleave from Resin (e.g., TFA) Cycle_Decision->Final_Cleavage No Purification Purify Peptide (HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Reagents in a Coupling Reaction

G Carboxylic_Acid N-Protected Amino Acid Amine N-Terminus of Resin-Bound Peptide Carboxylic_Acid->Amine Couples with Uronium_Salt Uronium/Aminium Salt (e.g., HBTU) Uronium_Salt->Carboxylic_Acid Activates Base Non-nucleophilic Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonates Solvent Aprotic Solvent (e.g., DMF) Solvent->Carboxylic_Acid Solvent->Amine Solvent->Uronium_Salt Solvent->Base

Caption: Logical relationship of components in a uronium salt-mediated coupling reaction.

Conclusion

Uronium salt coupling agents are indispensable tools in modern organic and medicinal chemistry, enabling the efficient synthesis of peptides and other amide-containing molecules. Their high reactivity, coupled with the ability to suppress racemization, makes them a preferred choice for many synthetic applications. By understanding the core principles of their reactivity, including potential side reactions, and by employing optimized experimental protocols, researchers can harness the full potential of these powerful reagents to advance their scientific endeavors. This guide provides a foundational understanding and practical protocols to aid in the successful application of uronium salt coupling agents in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Utilizing HCTU in the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences that are vital for research and therapeutic development. However, the synthesis of "difficult" peptide sequences—those prone to aggregation, steric hindrance, epimerization, or containing hydrophobic residues—remains a significant challenge. The choice of coupling reagent is paramount in overcoming these obstacles. HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient and cost-effective activating agent for amide bond formation, demonstrating particular efficacy in the synthesis of problematic peptide sequences.

This compound is an aminium/uronium salt-based coupling reagent that is analogous to HBTU. The incorporation of a chlorine atom at the 6-position of the benzotriazole ring enhances its reactivity, leading to faster and more complete coupling reactions.[1] This increased reactivity is particularly advantageous when dealing with sterically hindered amino acids or during the synthesis of long and aggregation-prone peptides.

Advantages of this compound for Difficult Peptide Sequences

  • High Coupling Efficiency: The electron-withdrawing effect of the chlorine atom in this compound results in more rapid and efficient formation of the active ester intermediate, driving the coupling reaction towards completion, even with sterically hindered amino acids.[1]

  • Reduced Racemization: this compound, like other reagents based on HOBt derivatives, is effective at suppressing racemization, a critical factor for maintaining the stereochemical integrity and biological activity of the final peptide.

  • Cost-Effectiveness: Compared to other high-efficiency coupling reagents like HATU, this compound offers a more economical option without a significant compromise in performance, making it suitable for both research-scale and large-scale synthesis.

  • Rapid Synthesis Protocols: The high reactivity of this compound allows for significantly shorter coupling and deprotection times, which can dramatically reduce the total synthesis time for long and complex peptides.[2][3] This is particularly beneficial in minimizing side reactions that can occur with prolonged exposure to synthesis reagents.

Data Presentation: Synthesis of Difficult Peptides using this compound

The following table summarizes representative data for the synthesis of two well-known difficult peptide sequences, human β-amyloid (1-42) and human Amylin (1-37), using this compound. These peptides are known for their tendency to aggregate during synthesis.

Peptide SequenceLengthKey ChallengeCoupling Time per ResidueDeprotection Time per ResidueTotal Synthesis TimeCrude Purity (by HPLC)Overall YieldReference
β-amyloid (1-42)42 aaAggregation, Hydrophobicity5 min2 x 1 min11.6 hours>65%Not Reported[3][4]
hAmylin (1-37)37 aaAggregation, Disulfide bond formation2 x 2.5 min2 x 1 min10.8 hours (linear)>70%Not Reported[3][4]

Experimental Protocols

General Workflow for SPPS using this compound

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy with this compound as the coupling agent.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final Amino Acid Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for the Synthesis of β-amyloid (1-42) using this compound

This protocol is adapted from established methods for synthesizing the aggregation-prone β-amyloid (1-42) peptide.[3][4]

Materials:

  • Fmoc-Ala-Wang resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessel

  • Shaker

  • HPLC system for purification and analysis

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 1-2 hours in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 1 minute.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for another 1 minute.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin loading) by dissolving it in DMF with this compound (3.95 equivalents) and DIPEA (8 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 5 minutes.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the β-amyloid (1-42) sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide powder.

This compound Activation Mechanism

The following diagram illustrates the mechanism of carboxylic acid activation by this compound in the presence of a base (e.g., DIPEA) to form the active ester intermediate, which then reacts with the free amine of the growing peptide chain.

HCTU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-O-6-Cl-Bt (Active Ester) Fmoc_AA->Active_Ester This compound This compound This compound->Active_Ester Base Base (DIPEA) Base->Active_Ester Deprotonation New_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide Nucleophilic Attack Peptide_Amine H2N-Peptide-Resin Peptide_Amine->New_Peptide

Mechanism of this compound-mediated amide bond formation.

Signaling Pathways of Synthesized Peptides

The following diagrams illustrate the signaling pathways of some of the biologically active peptides that have been successfully synthesized using this compound.

GHRP-6 Signaling Pathway

GHRP6_Pathway GHRP6 GHRP-6 GHSR GHSR1a Receptor GHRP6->GHSR PLC Phospholipase C GHSR->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates GH_release Growth Hormone Release Ca_release->GH_release PKC->GH_release

GHRP-6 signaling pathway leading to growth hormone release.
β-amyloid Neurotoxicity Pathway

Abeta_Pathway Abeta_Oligomers β-amyloid Oligomers Synaptic_Dysfunction Synaptic Dysfunction Abeta_Oligomers->Synaptic_Dysfunction Mitochondrial_Damage Mitochondrial Damage Abeta_Oligomers->Mitochondrial_Damage Inflammation Neuroinflammation Abeta_Oligomers->Inflammation Neuronal_Death Neuronal Cell Death (Apoptosis) Synaptic_Dysfunction->Neuronal_Death Oxidative_Stress Oxidative Stress Mitochondrial_Damage->Oxidative_Stress Oxidative_Stress->Neuronal_Death Inflammation->Neuronal_Death

Simplified pathway of β-amyloid-induced neurotoxicity.

Troubleshooting Guide for this compound-mediated Synthesis

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Sterically hindered amino acid.2. On-resin aggregation.3. Insufficient reagent equivalents or reaction time.4. Deactivated this compound (moisture).1. Double couple the sterically hindered residue. Increase coupling time (up to 30-60 minutes).2. Use a solvent mixture known to disrupt aggregation (e.g., DMF/DMSO). Consider using a more polar solvent like NMP.3. Ensure accurate calculation of reagent equivalents (typically 4-5 eq. of amino acid and this compound).4. Use fresh, high-quality this compound and ensure anhydrous conditions.
Racemization 1. Prolonged activation time.2. Strong base or excess base.1. Minimize the pre-activation time before adding to the resin.2. Use a hindered base like DIPEA. Ensure the correct stoichiometry of the base is used.
Guanidinylation of N-terminus Reaction of excess this compound with the free N-terminal amine.Avoid using a large excess of this compound, especially with extended coupling times. Ensure thorough washing after the coupling step.
Low Yield of Crude Peptide 1. Incomplete coupling at multiple steps.2. Premature chain termination.3. Loss of peptide from the resin during synthesis.1. Monitor coupling reactions at critical steps (e.g., after every 5 residues) using a small resin sample and cleavage.2. Ensure complete deprotection and coupling at each step.3. Use a more stable linker or resin if lability is an issue.

Conclusion

This compound is a powerful and versatile coupling reagent that offers significant advantages for the synthesis of difficult peptide sequences. Its high reactivity, ability to suppress racemization, and cost-effectiveness make it an excellent choice for researchers and drug development professionals. By optimizing reaction conditions and employing appropriate strategies to mitigate potential side reactions, this compound can be effectively utilized to produce high-purity complex peptides that are otherwise challenging to synthesize. These application notes provide a framework for the successful implementation of this compound in demanding peptide synthesis projects.

References

HCTU in Carboxylic Acid Activation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient aminium-based coupling reagent widely employed in the synthesis of peptides and other organic molecules. Its primary function is the activation of carboxylic acids to facilitate the formation of amide bonds, a critical step in the construction of peptide chains and the synthesis of various pharmaceutical intermediates.[1][2] this compound is an analog of the well-known coupling reagent HBTU, with the key distinction of a chlorine atom at the 6-position of the 1-hydroxybenzotriazole (HOBt) moiety.[3] This structural modification enhances its reactivity, leading to faster and more efficient coupling reactions, particularly in the synthesis of complex or sterically hindered peptides.[3]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, comparative performance data, and detailed protocols for its use in both solid-phase and solution-phase synthesis.

Mechanism of Action

The activation of a carboxylic acid by this compound proceeds through the formation of a highly reactive O-acylisourea intermediate. In the presence of a base, typically a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon atom of this compound, leading to the formation of the activated ester and the release of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The subsequent nucleophilic attack by an amine on this activated ester results in the formation of the desired amide bond and the regeneration of 6-Cl-HOBt.

HCTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + Base ActivatedEster Activated Ester (6-Cl-OBt Ester) Carboxylate->ActivatedEster + this compound This compound This compound Base Base (e.g., DIPEA) Amide Amide Bond (R-CO-NH-R') ActivatedEster->Amide + Amine Byproduct Tetramethylurea ActivatedEster->Byproduct Amine Amine (R'-NH₂)

Caption: Mechanism of this compound-mediated carboxylic acid activation.

Data Presentation: Comparative Performance of Coupling Reagents

This compound has been demonstrated to be a highly efficient coupling reagent, often outperforming or performing comparably to other common activators, especially in rapid synthesis protocols. The following table summarizes data from a comparative study on the synthesis of various peptides using different coupling reagents and reaction times. The data presented is the crude purity (%) of the synthesized peptides.

Peptide SequenceCoupling TimeThis compound (%)HATU (%)COMU (%)HDMC (%)PyBOP (%)PyClock (%)PyOxim (%)TFFH (%)
ACP (65-74) 2 x 20 min71.0771.3971.2169.8368.8167.9270.0962.77
2 x 1 min69.8369.5770.0168.9959.2365.1140.1060.12
G-LHRH 2 x 20 min90.8488.5289.7888.9187.6589.0388.7672.03
2 x 1 min88.9389.1290.1588.7688.1488.5454.0852.45
Oxytocin 2 x 20 min80.1178.9980.5479.8778.6579.1279.5570.23
2 x 1 min79.5679.3380.1279.0175.4378.5465.2168.98

Data adapted from "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators," J. Pept. Sci. 2012, 18, 88–91.[4]

This data indicates that this compound and HATU provide peptides of very similar purity.[5] Notably, for the synthesis of G-LHRH, this compound at longer coupling times and COMU at shorter coupling times yielded the best results.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a standard coupling cycle for Fmoc-based solid-phase peptide synthesis on a resin support.

SPPS_Workflow Start Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, this compound, Base in DMF) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat End Elongated Peptide on Resin Repeat->Deprotection Next Amino Acid Repeat->End Final Amino Acid

References

Optimal HCTU Concentration for Peptide Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient and widely used coupling reagent in solid-phase peptide synthesis (SPPS). Its popularity stems from its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization, all while being a more cost-effective alternative to other high-performance reagents like HATU. This document provides detailed application notes and protocols for the optimal use of this compound in peptide coupling reactions, with a focus on achieving high peptide purity and yield.

This compound is an aminium-type coupling reagent that activates the C-terminal carboxylic acid of an amino acid to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain. The presence of a chlorine atom on the benzotriazole ring enhances its reactivity compared to its analogue, HBTU.

Mechanism of Action

The coupling reaction mediated by this compound proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the free amine of the peptide chain, forming the desired peptide bond and releasing a soluble urea byproduct. The general mechanism is illustrated below.

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid Fmoc-AA-OH Active_Ester Fmoc-AA-O-Bt(6-Cl) Amino_Acid->Active_Ester + this compound, + Base This compound This compound Base DIPEA Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide + Peptide_Resin Peptide_Resin H2N-Peptide-Resin

Caption: this compound-mediated peptide coupling mechanism.

Quantitative Data Summary

ParameterRecommended Value/RangeExpected OutcomeNotes
This compound Equivalents 1.0 - 2.0 (relative to the amino acid)High coupling efficiency (>99%)2.0 equivalents are commonly used to ensure complete and rapid coupling, especially for difficult sequences or sterically hindered amino acids.[1][2]
Amino Acid Equivalents 2.0 - 5.0 (relative to resin loading)High yieldA larger excess may be required for sterically hindered amino acids.
Base (DIPEA) Equivalents 2.0 - 4.0 (relative to the amino acid)Efficient activation and couplingThe amount of base is critical; an excess is generally used to ensure the reaction proceeds efficiently.[1][2]
Coupling Time 5 - 60 minutesHigh purity of crude peptideShorter coupling times (5-15 minutes) are often sufficient for most amino acids.[2] Longer times may be necessary for difficult couplings.
Racemization LowHigh stereochemical purityThis compound is known to effectively suppress racemization during peptide coupling.

Experimental Protocols

Standard Protocol for this compound-Mediated Peptide Coupling

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Peptide synthesis resin with a free N-terminal amine

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM) for washing

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Start Start SPPS Cycle Resin_Swell Swell Resin in DMF Start->Resin_Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash with DMF and DCM Fmoc_Deprotection->Wash_1 Pre_activation Pre-activate Amino Acid with this compound/DIPEA Wash_1->Pre_activation Coupling Add Activated Amino Acid to Resin Pre_activation->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Repeat) Repeat_Cycle Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection Cleavage Final Cleavage Repeat_Cycle->Cleavage Final Residue

Caption: Standard solid-phase peptide synthesis workflow.

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (2.0 - 5.0 eq. relative to resin loading) in DMF.

    • Add this compound (1.95 eq. relative to the amino acid).

    • Add DIPEA (2.0 - 4.0 eq. relative to the amino acid).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 15-60 minutes at room temperature. For standard amino acids, 15-30 minutes is often sufficient. For sterically hindered amino acids, the coupling time may need to be extended.

  • Washing: Wash the resin with DMF (3 times).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Cycle Repetition: Repeat steps 2-7 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the peptide sequence and resin type.

Protocol for Coupling Sterically Hindered Amino Acids

For sterically hindered amino acids such as Aib, Val, or Ile, or for difficult sequences, modifications to the standard protocol can improve coupling efficiency.

Modifications:

  • Increased Equivalents: Use a higher excess of the protected amino acid (e.g., 4.0-5.0 eq.) and this compound (e.g., 3.8-4.8 eq.).

  • Extended Coupling Time: Increase the coupling time to 2-4 hours or, in some cases, perform a double coupling.

  • Elevated Temperature: The coupling reaction can be performed at a slightly elevated temperature (e.g., 40-50 °C) to improve kinetics. However, this should be done with caution as it can increase the risk of racemization for some amino acids.

Conclusion

This compound is a robust and highly effective coupling reagent for Fmoc-based solid-phase peptide synthesis. The use of 1.0 to 2.0 equivalents of this compound relative to the amino acid, in the presence of a suitable base like DIPEA, generally provides optimal results with high coupling efficiencies and minimal racemization. The provided protocols offer a starting point for the successful synthesis of a wide range of peptides. For particularly challenging sequences, optimization of reaction times, temperature, and reagent equivalents may be necessary to achieve the desired purity and yield.

References

Application Notes and Protocols for HCTU-Mediated Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) is a highly efficient aminium-based coupling reagent widely utilized in solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation. Its enhanced reactivity, attributed to the electron-withdrawing chlorine atom on the benzotriazole ring, facilitates rapid and efficient coupling, often leading to shorter reaction times and improved yields, particularly in the synthesis of complex or sterically hindered peptides.[1] this compound offers a favorable balance of high reactivity and cost-effectiveness compared to other common coupling reagents.[2] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in amide bond formation.

Advantages of this compound

  • High Reactivity and Speed: this compound promotes rapid amide bond formation, with coupling times reported to be as short as 2-5 minutes for standard amino acids.[3][4] This allows for significantly reduced overall synthesis times.

  • High Purity and Yield: When compared to other coupling reagents like HBTU, PyBOP, and TBTU, this compound has been shown to produce peptides of very similar purity to the highly reactive HATU, with fewer impurities than the other mentioned reagents.[4]

  • Cost-Effectiveness: this compound provides a more budget-friendly option compared to premium reagents like HATU without a significant compromise in performance.[2]

  • Reduced Racemization: The use of this compound is associated with low levels of racemization, a critical factor in the synthesis of chiral peptides.

Quantitative Data Summary

The following table summarizes the reaction times for this compound-mediated amide bond formation in Fmoc-based solid-phase peptide synthesis.

Peptide Length/TypeDeprotection TimeCoupling TimeTotal Cycle TimeReference
Short Peptides (≤ 10 residues)1 minute2 minutes~14 minutes[4]
Long Peptides (> 30 residues)2-3 minutes5 minutes14-19 minutes[4]
General Biologically Active Peptides≤ 3 minutes≤ 5 minutesNot Specified[3][5]
Arginine CouplingNot Specified45 minutesNot Specified[2]

Experimental Protocols

Protocol 1: Fast Fmoc Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol is optimized for rapid peptide synthesis on an automated synthesizer or for manual synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in DMF. Add this compound and DIPEA according to the molar equivalents specified in the table below. Briefly vortex the mixture.

    • Molar Equivalents for Coupling:

      Reagent Equivalents (relative to resin loading)
      Fmoc-Amino Acid 2.0 - 4.0 eq
      This compound 1.9 - 3.6 eq

      | DIPEA | 4.0 - 8.0 eq |

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for the recommended coupling time (see Quantitative Data Summary table).

    • Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Purification:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Manual Coupling for a Single Amide Bond

This protocol is suitable for solution-phase synthesis or for manual coupling of a single amino acid in SPPS.

Materials:

  • N-terminally protected amino acid (or peptide)

  • C-terminally protected amino acid (or peptide) with a free amine

  • This compound

  • DIPEA or Collidine

  • Anhydrous DMF

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-terminally protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA or collidine (2.0 eq) to the solution and stir for 1-2 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the C-terminally protected amino acid with the free amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 15-60 minutes.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting peptide by column chromatography.

Visualizations

This compound-Mediated Amide Bond Formation Workflow

HCTU_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final Final Steps Resin Resin with Free Amine Activation Amino Acid Activation (Fmoc-AA, this compound, Base in DMF) Coupling Coupling (2-5 min) Activation->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Resin Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for this compound-mediated Fmoc solid-phase peptide synthesis.

Proposed Mechanism of this compound Activation

HCTU_Mechanism CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Intermediate CarboxylicAcid->ActiveEster This compound This compound This compound->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond R-CO-NH-R' (Amide/Peptide Bond) ActiveEster->PeptideBond Amine R'-NH2 (Amine) Amine->PeptideBond Byproducts Byproducts

Caption: Simplified mechanism of this compound-mediated amide bond formation.

References

HCTU in Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and cell permeability compared to their linear counterparts. The synthesis of these complex molecules often presents significant challenges, requiring efficient and reliable coupling reagents for the critical macrocyclization step. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has gained prominence as a highly effective coupling reagent in solid-phase peptide synthesis (SPPS), demonstrating particular utility in the efficient synthesis of cyclic peptides. This document provides detailed application notes and protocols for the use of this compound in cyclic peptide synthesis.

This compound is an aminium-based coupling reagent that offers several advantages, including rapid reaction kinetics, high coupling efficiency, and cost-effectiveness compared to other high-performance reagents like HATU.[1] Its ability to facilitate amide bond formation with reduced racemization makes it an excellent choice for the synthesis of complex and sterically hindered peptides, including the crucial intramolecular cyclization step.

Data Presentation: this compound in Action

The following table summarizes quantitative data from various studies on the use of this compound in the cyclization of different peptides. This data highlights the efficiency of this compound in achieving cyclization under various conditions.

Cyclic PeptideCyclization MethodReagentsReaction TimeYieldPurityReference
OxytocinOn-resinThis compound, DIPEA in DMF2 x 40 minN/AN/A[2]
Human Amylin (1-37)On-resinThis compound, DIPEA in DMF10 minN/AN/AAmerican Laboratory, 2008
Model PeptideN/AThis compound10 min75%N/AResearchGate, 2025

Mandatory Visualizations

This compound-Mediated Amide Bond Formation for Cyclization

HCTU_Mechanism cluster_activation Activation Step cluster_cyclization Cyclization Step Carboxyl Peptide Carboxyl (R-COOH) Active_Ester Activated Ester (R-CO-OBtCl) Carboxyl->Active_Ester this compound, Base This compound This compound Base Base (e.g., DIPEA) Cyclic_Peptide Cyclic Peptide (R-CO-NH-R') Active_Ester->Cyclic_Peptide Intramolecular Nucleophilic Attack Amine Peptide Amine (R'-NH2) Amine->Cyclic_Peptide SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection1 Washing1 Washing (DMF) Fmoc_Deprotection1->Washing1 Coupling Amino Acid Coupling (this compound, DIPEA, Amino Acid in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for all amino acids Washing2->Repeat Repeat->Fmoc_Deprotection1 Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final Amino Acid On_Resin_Cyclization On-Resin Cyclization (this compound, DIPEA in DMF) Final_Fmoc_Deprotection->On_Resin_Cyclization Washing3 Washing (DMF, DCM) On_Resin_Cyclization->Washing3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing3->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis Oxytocin_Signaling OTR Oxytocin Receptor (GPCR) Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cell_Response Cellular Responses (e.g., Uterine Contractions, Lactation, Social Bonding) Ca2->Cell_Response Leads to PKC->Cell_Response Leads to

References

Revolutionizing Peptide Synthesis: Application Notes and Protocols for HCTU-Mediated Automated Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tucson, AZ – October 30, 2025 – For researchers, scientists, and drug development professionals engaged in peptide synthesis, the demand for rapid, efficient, and high-purity production is paramount. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a powerhouse coupling reagent in automated solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and comparative data demonstrating the efficacy of this compound in producing high-quality peptides with significantly reduced synthesis times.

This compound is a non-toxic, non-irritating, and non-corrosive coupling reagent that has proven to be highly efficient for Fmoc solid-phase peptide synthesis.[1] Its application allows for dramatically reduced deprotection and coupling times, in some cases to as little as 3 minutes and 5 minutes respectively, without compromising the purity of the crude peptide.[1] This efficiency makes this compound an affordable and effective choice for the rapid synthesis of a wide range of biologically active peptides.

Comparative Performance of this compound in Automated Peptide Synthesis

The selection of a coupling reagent is a critical factor that directly influences the speed, yield, and purity of peptide synthesis. This compound consistently demonstrates superior or comparable performance to other common coupling reagents, often at a lower cost.

A comparative study on the synthesis of the 65-74 fragment of the acyl carrier protein (ACP) revealed that this compound and HATU produced peptides of remarkably similar purity, while other activators resulted in additional impurities.[2] Further studies have corroborated these findings across a variety of peptides, highlighting this compound's role as a highly efficient coupling agent.[2]

Peptide SequenceCoupling ReagentDeprotection TimeCoupling TimeTotal Synthesis TimeCrude Purity (%)
GHRP-6 This compound2 x 30 sec2 x 1 min1.4 hrNot Specified
(65-74)ACP This compound2 x 30 sec2 x 1 min2.1 hrNot Specified
Oxytocin This compound2 x 30 sec2 x 1 min2.1 hrNot Specified
G-LHRH This compound2 x 30 sec2 x 1 min2.1 hrNot Specified
C-peptide This compound2 x 1 min1 x 5 min10.8 hrNot Specified
hAmylin(1-37) This compound2 x 1 min2 x 2.5 min10.8 hrNot Specified
β-amyloid(1-42) This compound2 x 1 min1 x 5 min11.6 hrNot Specified

Data compiled from studies demonstrating the rapid synthesis of various peptides using this compound.[2]

Experimental Protocols

The following protocols provide a general framework for automated peptide synthesis using this compound. Instrument-specific parameters should be optimized accordingly.

General Automated Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol is applicable to standard automated peptide synthesizers.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).
  • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF.
  • Microwave-assisted deprotection can be performed at 75°C for 3-5 minutes.
  • Wash the resin thoroughly with DMF to remove piperidine.

3. Amino Acid Coupling:

  • Prepare a solution of the Fmoc-protected amino acid (typically 4-5 equivalents relative to the resin loading) in DMF.
  • Prepare the activator solution by dissolving this compound (typically 4-5 equivalents) in DMF.
  • Add the amino acid solution, this compound solution, and a base such as N,N-diisopropylethylamine (DIPEA) (typically 8-10 equivalents) to the reaction vessel.
  • Allow the coupling reaction to proceed for 5-15 minutes. Microwave-assisted coupling can be performed at a set temperature (e.g., 50-90°C).
  • Wash the resin with DMF to remove excess reagents and byproducts.

4. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
  • The cleavage reaction is typically carried out for 2-4 hours at room temperature.

6. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold ether multiple times.
  • Dry the crude peptide.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Protocol for the Synthesis of β-amyloid (1-42) using this compound

The synthesis of the hydrophobic and aggregation-prone β-amyloid (1-42) peptide presents significant challenges. The use of this compound has been shown to be effective in this synthesis.[2]

  • Peptide Sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

  • Resin: Preloaded Wang resin with Fmoc-Ala.

  • Automated Synthesizer: Standard automated peptide synthesizer.

  • Deprotection: 2 x 1 minute with 20% piperidine in DMF.

  • Coupling: 1 x 5 minutes with 5 equivalents of Fmoc-amino acid, 4.95 equivalents of this compound, and 10 equivalents of DIPEA in DMF.

  • Total Synthesis Time: Approximately 11.6 hours.[2]

  • Cleavage: TFA/H2O/TIS (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC.

Visualizing the Process and Pathways

To better illustrate the experimental and biological contexts of peptides synthesized using this compound, the following diagrams are provided.

G cluster_workflow Automated Peptide Synthesis Workflow Resin_Prep Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin_Prep->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A schematic of the automated solid-phase peptide synthesis workflow using this compound.

One of the biologically active peptides successfully synthesized using this compound is C-peptide.[1] C-peptide is a product of proinsulin cleavage and has been shown to have physiological effects, including the activation of several intracellular signaling pathways.

G cluster_cpeptide C-peptide Signaling Pathway C_peptide C-peptide GPCR G-protein Coupled Receptor C_peptide->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K Activation G_protein->PI3K eNOS eNOS Activation G_protein->eNOS NaK_ATPase Na+/K+ ATPase Activation G_protein->NaK_ATPase PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC MAPK_pathway MAPK Pathway Activation PKC->MAPK_pathway

Caption: Simplified signaling pathway of C-peptide.

Another important peptide synthesized with this compound is Oxytocin, a hormone and neurotransmitter involved in social bonding and reproduction.[1]

G cluster_oxytocin Oxytocin Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Gq_11 Gq/11 protein OTR->Gq_11 PLC_beta Phospholipase C-β Gq_11->PLC_beta PIP2 PIP2 PLC_beta->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca2+ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: Key signaling events following oxytocin receptor activation.

References

Application Notes and Protocols for HCTU in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HCTU: An Efficient Coupling Reagent for Solution-Phase Peptide Synthesis

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) has emerged as a highly effective and widely utilized coupling reagent in peptide synthesis. Its application in solution-phase peptide synthesis (SPPS) offers several advantages, including rapid reaction kinetics, high coupling efficiency, and suppression of racemization. These attributes make this compound a valuable tool for researchers and professionals involved in the chemical synthesis of peptides for various applications, from basic research to drug development.

This compound belongs to the family of aminium/uronium salt-based coupling reagents. The presence of the electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the leaving group, leading to faster and more efficient activation of the carboxylic acid moiety of the N-protected amino acid.[1] This results in shorter reaction times and can be particularly beneficial for the coupling of sterically hindered amino acids. Furthermore, this compound is a cost-effective alternative to other high-performance coupling reagents like HATU.[2]

Key Advantages of this compound in Solution-Phase Synthesis

  • High Coupling Efficiency: this compound promotes rapid and efficient amide bond formation, often leading to high yields of the desired peptide.[3]

  • Reduced Reaction Times: The enhanced reactivity of this compound allows for significantly shorter coupling times compared to traditional carbodiimide-based methods.[2][4]

  • Suppression of Racemization: this compound is known to minimize the risk of racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the synthesized peptide.[5]

  • Soluble Byproducts: The byproducts generated during the coupling reaction are generally soluble in common organic solvents, simplifying the purification process.

  • Cost-Effectiveness: Compared to other high-performance coupling reagents like HATU, this compound offers a more economical option without a significant compromise in performance.[2]

Quantitative Data Summary

While much of the quantitative data for this compound performance is derived from solid-phase peptide synthesis (SPPS), these findings provide a strong indication of its efficacy, which is transferable to solution-phase synthesis.

Table 1: Comparison of Crude Peptide Purity with Different Coupling Reagents in SPPS

Peptide SequenceCoupling TimeThis compound Purity (%)HATU Purity (%)HBTU Purity (%)PyBOP Purity (%)
65-74ACPNot SpecifiedHighHighLowerLower
Phosphorylated PeptideNot SpecifiedHigherNot TestedLowerNot Tested

Data adapted from a comparative study which noted that this compound and HATU produced peptides of extremely similar purity, while other activators resulted in additional impurities.[2]

Table 2: Impact of Coupling Time on Crude Peptide Purity in SPPS using this compound

PeptideDeprotection Time (min)Coupling Time (min)Total Synthesis Time (hr)
GHRP-6 (6-mer)2 x 0.52 x 11.4
Oxytocin (9-mer, linear)2 x 0.52 x 12.1
G-LHRH (10-mer)2 x 0.52 x 12.3
C-peptide (31-mer)2 x 1.52 x 29.0

This data from SPPS demonstrates the rapid nature of this compound-mediated couplings.[2]

Experimental Protocols

General Protocol for Dipeptide Synthesis in Solution-Phase using this compound

This protocol outlines the general procedure for the coupling of an N-protected amino acid to the free amine of a C-protected amino acid in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)

  • C-protected amino acid (e.g., H-AA-OR or H-AA-NHR')

  • This compound (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous organic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or N-Methyl-2-pyrrolidone (NMP))

  • Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

    • Stir the solution at 0°C (ice bath) for 5-10 minutes.

  • Activation:

    • Slowly add the tertiary base (e.g., DIPEA, 2.0 equivalents) to the solution.

    • Allow the activation to proceed for 5-15 minutes at 0°C. The solution may change color.

  • Coupling:

    • In a separate flask, dissolve the C-protected amino acid (1.0 equivalent) in the same anhydrous solvent.

    • Add the solution of the C-protected amino acid to the activated N-protected amino acid solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess base)

      • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid)

      • Saturated NaCl solution (brine)

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude peptide.

    • Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified peptide using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Visualizations

Reaction Mechanism of this compound-Mediated Peptide Coupling

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH Active_Ester Activated Ester (Fmoc-AA-OBt-6-Cl) Fmoc_AA->Active_Ester This compound This compound This compound->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide Fmoc-AA-AA'-OR Active_Ester->Peptide + H₂N-AA'-OR Amino_Ester H₂N-AA'-OR Amino_Ester->Peptide Byproducts Byproducts

Caption: Mechanism of this compound-mediated amide bond formation.

Experimental Workflow for Solution-Phase Peptide Synthesis

SPPS_Workflow start Start dissolve Dissolve N-protected AA and this compound in anhydrous solvent start->dissolve activate Add Base (DIPEA) for activation dissolve->activate add_amine Add C-protected AA activate->add_amine couple Stir at room temperature (1-4 hours) add_amine->couple workup Aqueous Workup (Acid/Base Washes) couple->workup purify Purify by Chromatography workup->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Workflow for a typical this compound-mediated solution-phase peptide coupling.

Decision Tree for Coupling Reagent Selection

Coupling_Reagent_Decision_Tree start Start: Select Coupling Reagent steric_hindrance Sterically Hindered Amino Acids? start->steric_hindrance cost_consideration Cost a Major Constraint? steric_hindrance->cost_consideration Yes racemization_risk High Risk of Racemization? steric_hindrance->racemization_risk No This compound Use this compound cost_consideration->this compound No hbtu Consider HBTU/Carbodiimide cost_consideration->hbtu Yes racemization_risk->this compound Yes racemization_risk->hbtu No hatu Consider HATU This compound->hatu If coupling fails

Caption: Decision-making guide for selecting a peptide coupling reagent.

Potential Side Reactions and Troubleshooting

While this compound is a robust coupling reagent, potential side reactions can occur.

  • Racemization: Although minimized with this compound, racemization can still occur, especially with sensitive amino acids or prolonged reaction times at elevated temperatures.[5] It is advisable to use the recommended stoichiometry and reaction times.

  • Guanidinylation: A common side reaction with uronium/aminium-based coupling reagents is the guanidinylation of the free N-terminal amine of the peptide. This can be minimized by avoiding a large excess of the coupling reagent.

Troubleshooting:

  • Incomplete Coupling: If the reaction does not go to completion, consider increasing the reaction time, using a slight excess (1.1 equivalents) of the N-protected amino acid and this compound, or gently warming the reaction mixture. For particularly difficult couplings, a more potent reagent like HATU may be required.

  • Purification Difficulties: If the byproducts are difficult to remove, ensure thorough aqueous workup. If the peptide is sufficiently polar, precipitation from a non-polar solvent can be an effective purification step.

Safety Information

This compound is a strong skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

Disclaimer: The provided protocols and information are intended for guidance and should be adapted and optimized by qualified personnel for specific applications. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis with HCTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) as a coupling reagent for large-scale solid-phase peptide synthesis (SPPS). The following sections detail the advantages of this compound, provide a general protocol for its use in Fmoc-based SPPS, and present a specific example of a large-scale peptide synthesis.

Introduction to this compound in Peptide Synthesis

This compound is a highly efficient aminium-based coupling reagent that has gained widespread use in peptide synthesis due to its rapid reaction kinetics, high coupling efficiency, and suppression of racemization.[1][2] Its cost-effectiveness compared to other high-efficiency coupling reagents like HATU makes it an attractive option for large-scale and industrial peptide production.[3] this compound is particularly well-suited for the synthesis of long and difficult peptide sequences. The use of this compound can significantly reduce synthesis time by allowing for shorter deprotection and coupling steps without compromising peptide purity.[1][3]

Key Advantages of this compound for Large-Scale Synthesis:

  • High Reactivity and Fast Kinetics: this compound facilitates rapid amide bond formation, enabling shorter coupling times, often as little as 5 minutes or less.[1][3]

  • High Purity and Yield: The efficiency of this compound leads to the synthesis of peptides with high purity and in good yield.

  • Cost-Effective: Compared to other highly reactive coupling reagents, this compound offers a more economical option for large-scale production.[3]

  • Reduced Racemization: The use of this compound minimizes the risk of racemization during the coupling of amino acids.

  • Versatility: this compound is effective for a wide range of peptide sequences, including those known to be difficult to synthesize.

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the general steps for a single coupling cycle in Fmoc-SPPS using this compound on a 0.1 mmol scale. This can be scaled up by adjusting the reagent quantities and vessel sizes accordingly.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour.[4]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

  • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine and cleaved Fmoc-adducts.

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., 4 equivalents relative to the resin loading) with this compound (e.g., 3.95 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for a specified time (e.g., 5-45 minutes). The reaction progress can be monitored using a ninhydrin test to check for the presence of free primary amines.

  • After the coupling is complete, wash the resin thoroughly with DMF (e.g., 5-7 times).

4. Repetition:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Wash the peptide pellet with cold ether to remove scavengers.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Quantitative Data Presentation

The following tables summarize representative data for the synthesis of various peptides using this compound as the coupling agent.

Table 1: Comparison of Coupling Reagents for the Synthesis of G-LHRH

Coupling ReagentCoupling Time (min)Crude Purity (%)
This compound 2 x 1 88.95
This compound 2 x 20 90.84
HATU2 x 189.21
HATU2 x 2088.54
COMU2 x 190.43
COMU2 x 2089.65
PyBOP2 x 186.73
PyBOP2 x 2089.11

Data adapted from a comparative study of different activators.[2]

Table 2: Large-Scale Synthesis of Liraglutide Backbone using this compound

ParameterValue
ScaleMulti-kilogram
Coupling Reagent for specific amino acidsThis compound/DIEA
Coupling Time120 min
Crude Purity84%
Yield after Purification69%

Data adapted from the optimized stepwise synthesis of Liraglutide.[5]

Mandatory Visualizations

This compound Activation and Coupling Mechanism

HCTU_Activation cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-OH Activated_Ester Fmoc-AA-O-Ester AA->Activated_Ester + this compound + Base This compound This compound Base Base (DIPEA) Resin H₂N-Peptide-Resin Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin

Caption: Mechanism of amino acid activation and coupling using this compound.

Experimental Workflow for Large-Scale SPPS with this compound

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalWash Final Wash (DCM) Repeat->FinalWash Synthesis Complete Cleavage Cleavage & Deprotection (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Final Peptide Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for Incorporating Unnatural Amino Acids with HCTU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for modulating their structure, function, and therapeutic properties. This technique allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and post-translational modifications, enabling detailed studies of biological processes and the development of novel therapeutics. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a highly efficient and cost-effective coupling reagent for solid-phase peptide synthesis (SPPS), demonstrating rapid reaction kinetics and low racemization.[1] These application notes provide detailed protocols and data for the successful incorporation of unnatural amino acids into peptides using this compound.

Advantages of Using this compound for Unnatural Amino Acid Incorporation

This compound offers several advantages for the incorporation of both natural and unnatural amino acids in peptide synthesis:

  • High Coupling Efficiency: this compound is known for its high reactivity, leading to excellent coupling yields, even for sterically hindered amino acids.[1] This makes it particularly suitable for the incorporation of bulky unnatural amino acids.

  • Fast Reaction Times: The use of this compound allows for significantly reduced coupling times, often as short as 5-15 minutes, which accelerates the overall synthesis process.[1]

  • Low Racemization: this compound effectively suppresses racemization during the coupling of chiral amino acids, ensuring the stereochemical integrity of the final peptide.[1]

  • Cost-Effectiveness: Compared to other high-efficiency coupling reagents like HATU, this compound is a more economical option without compromising on performance.[1]

Data Presentation: this compound Coupling Efficiency with Unnatural Amino Acids

While comprehensive quantitative data for a wide range of unnatural amino acids remains proprietary to individual research labs, the available literature and technical documentation consistently report high coupling efficiencies for various classes of unnatural amino acids using this compound. The following table summarizes the expected coupling success and key considerations for different types of unnatural amino acids.

Class of Unnatural Amino AcidExample(s)Expected Coupling Efficiency with this compoundKey Considerations
D-Amino Acids D-Alanine, D-LeucineHighStandard coupling protocols are generally effective.
N-Methylated Amino Acids N-Methyl-PhenylalanineModerate to HighLonger coupling times and/or double coupling may be required due to steric hindrance. Monitoring with a chloranil test is recommended as the Kaiser test is not reliable for secondary amines.
Bulky/Sterically Hindered Amino Acids Biphenylalanine, NaphthylalanineHighExtended coupling times (e.g., up to 2 hours) and/or higher reagent equivalents may be necessary to ensure complete incorporation.
Fluorescent Amino Acids Dansyl-Lysine, Fluorenyl-AlanineHighEnsure the protecting group strategy is compatible with the fluorescent moiety. Some fluorescent groups are acid-labile.
Photo-Crosslinking Amino Acids p-Benzoyl-L-phenylalanine (Bpa)HighStandard coupling conditions are generally successful. Protect the benzophenone moiety if it is sensitive to subsequent chemical treatments.
Beta-Amino Acids β-Alanine, β-HomophenylalanineHighStandard protocols are typically sufficient, though longer coupling times may be beneficial for more substituted β-amino acids.

Note: The actual coupling efficiency can be influenced by factors such as the specific amino acid sequence, the solid support used, and the precise reaction conditions. It is always recommended to monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines).

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating an Unnatural Amino Acid using this compound

This protocol describes the manual solid-phase synthesis of a peptide containing an unnatural amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected natural and unnatural amino acids

  • This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Kaiser test kit or Chloranil test reagents

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Natural or Unnatural):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with this compound (2.9-4.9 equivalents) and DIPEA (6-10 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 30-60 minutes. For sterically hindered unnatural amino acids, extend the coupling time to 2 hours or perform a double coupling.

    • Monitor the reaction completion using the Kaiser test (for primary amines) or the chloranil test (for secondary amines like N-methylated amino acids). A negative test indicates complete coupling.

    • If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step.

    • Once coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Mandatory Visualizations

Diagram of the this compound-Mediated Coupling Mechanism

HCTU_Mechanism AA_COOH Fmoc-AA-COOH Active_Ester Activated O-Acylisourea Ester AA_COOH->Active_Ester + this compound, DIPEA This compound This compound This compound->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester Resin_NH2 Resin-NH2 Peptide_Bond Peptide Bond Formation Resin_NH2->Peptide_Bond Nucleophilic Attack Active_Ester->Peptide_Bond

Caption: Mechanism of this compound-mediated peptide bond formation.

Experimental Workflow for Unnatural Amino Acid Incorporation

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Activation UAA Activation (this compound/DIPEA/DMF) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Monitoring Monitoring (Kaiser/Chloranil Test) Coupling->Monitoring Monitoring->Coupling Incomplete Wash2 Wash (DMF/DCM) Monitoring->Wash2 Complete Repeat Repeat Cycle for Next AA Wash2->Repeat Repeat->Deprotection Next AA Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last AA Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: Solid-phase peptide synthesis workflow for UAA incorporation.

Conclusion

This compound is a robust and efficient coupling reagent for the incorporation of a wide variety of unnatural amino acids into synthetic peptides. By following the detailed protocols and considering the specific characteristics of the unnatural amino acid being incorporated, researchers can successfully synthesize modified peptides for a broad range of applications in chemical biology, drug discovery, and materials science. The fast reaction times and high coupling efficiencies associated with this compound make it an excellent choice for both routine and challenging peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization with HCTU Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide synthesis using HCTU (O-(6-Chloro-1-hydrocibenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in peptide synthesis?

Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, which can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1]

Q2: How does this compound cause racemization?

This compound is a uronium-based coupling reagent that activates the carboxylic acid of an amino acid to facilitate peptide bond formation. The mechanism of racemization primarily involves the formation of an oxazolone intermediate. In the presence of a base, a proton can be abstracted from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate, which can then be protonated from either side, resulting in a mixture of L- and D-isomers.[1]

Q3: Is this compound considered a "low-racemization" coupling reagent?

This compound is designed to be an efficient coupling reagent that suppresses racemization.[2] It is generally considered to have a lower tendency for racemization compared to some other coupling reagents, particularly carbodiimides when used without additives.[3] However, racemization can still be a significant issue, especially when coupling sensitive amino acids or using non-optimized reaction conditions.[1]

Q4: Which amino acids are most susceptible to racemization during this compound coupling?

Amino acids with electron-withdrawing groups on their side chains are more prone to racemization. Cysteine and Histidine are particularly notorious for their susceptibility to racemization during peptide synthesis.[4] Amino acids with bulky side chains can also be more challenging to couple and may require longer reaction times or higher temperatures, which can increase the risk of racemization.

Q5: Can I use this compound for segment coupling?

While this compound is a highly efficient coupling reagent, segment coupling (the coupling of two peptide fragments) carries a higher risk of racemization at the C-terminal amino acid of the activated peptide segment. For segment coupling, it is crucial to employ optimized protocols with low-racemization additives.

Troubleshooting Guide

This guide addresses common issues encountered during this compound coupling and provides strategies to minimize racemization.

Issue Potential Cause Troubleshooting Strategy
High levels of D-isomer detected in the final peptide. Sub-optimal base selection or concentration. Strong, non-hindered bases can readily abstract the α-proton, promoting racemization.- Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. - Use the minimum effective amount of base. Typically, 2 equivalents relative to the amino acid are sufficient.
Elevated reaction temperature. Higher temperatures accelerate the rate of enolization and subsequent racemization.- Perform the coupling reaction at room temperature (20-25°C) or lower (0-5°C), especially for sensitive amino acids.[5] - For microwave-assisted synthesis, consider lowering the coupling temperature. For example, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine.[6]
Prolonged pre-activation or coupling time. Longer exposure of the activated amino acid to basic conditions increases the opportunity for racemization.- Minimize the pre-activation time to 3-5 minutes at room temperature.[2] - Monitor the reaction progress and stop the coupling as soon as it is complete.
Absence of a racemization-suppressing additive. - Add an equivalent of an additive like 1-hydroxybenzotriazole (HOBt), 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][7] Oxyma has been shown to be particularly effective in suppressing racemization.[1]
Low coupling efficiency for sterically hindered amino acids. Insufficient activation or reaction time at low temperatures. - For sterically hindered amino acids, a slightly higher temperature (up to 50°C) may be necessary to achieve a reasonable reaction rate. However, this should be balanced with the increased risk of racemization.[5] - Consider using a more reactive coupling reagent like HATU in combination with a hindered base for particularly difficult couplings.
Significant racemization when coupling Cysteine or Histidine. Inherent susceptibility of these amino acids to racemization. - For Cysteine: Use a hindered base like 2,4,6-collidine. A protocol of coupling at 25°C for 5 minutes followed by 50°C for 6 minutes with a 1:1:2 molar ratio of Amino Acid:this compound:Collidine has been shown to reduce racemization.[5] - For Histidine: Use Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH, as the Boc protecting group has been shown to significantly reduce epimerization, especially at elevated temperatures. Using DIC/Oxyma Pure for activation is also reported to be superior to uronium-based methods for suppressing racemization of Histidine.[8]

Quantitative Data on Racemization

Table 1: Qualitative Impact of Reaction Parameters on Racemization during this compound Coupling

ParameterCondition to Minimize RacemizationRationale
Base Use of hindered bases (e.g., DIPEA, Collidine) over non-hindered bases.Steric hindrance reduces the ability of the base to abstract the α-proton of the activated amino acid.[9]
Temperature Lower temperatures (0-25°C).Reduces the rate of the competing racemization reaction.[5][6]
Additives Addition of HOBt, 6-Cl-HOBt, or Oxyma.These additives form active esters that are more reactive towards the amine component and less prone to racemization.[2][7]
Pre-activation Time Short pre-activation times (3-5 minutes).Minimizes the time the activated amino acid is exposed to conditions that promote racemization before coupling.[2]

Table 2: Racemization Levels with Different Additives in a Model Peptide Coupling (Z-L-Phg-OH + H-L-Pro-NH₂) using DIC

Additive (3 equiv)Coupling ReagentRacemized Product (%)Reference
HOBtDIC9.3[2]
OxymaDIC1.1[2]

Note: This data is for the DIC coupling reagent but illustrates the significant impact an additive like Oxyma can have on suppressing racemization.

Experimental Protocols

Protocol 1: General Low-Racemization this compound Coupling

This protocol provides a general guideline for minimizing racemization during the coupling of most amino acids.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform the Fmoc-deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents relative to resin loading) and this compound (2.0 equivalents) in DMF. Add a racemization-suppressing additive such as Oxyma or 6-Cl-HOBt (2.0 equivalents).

  • Base Addition and Pre-activation: Add DIPEA (4.0 equivalents) to the activation mixture. Allow the pre-activation to proceed for 3-5 minutes at room temperature.[2]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature (20-25°C) for 1-2 hours. Monitor the reaction completion using a Kaiser test or other appropriate method. For sterically hindered amino acids, the coupling time may need to be extended.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH

This protocol is adapted for the coupling of the racemization-prone amino acid Cysteine.

  • Resin Preparation: Follow step 1 of the general protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (1.0 equivalent) and this compound (1.0 equivalent) in DMF.

  • Base Addition and Pre-activation: Add 2,4,6-collidine (2.0 equivalents) to the activation mixture.

  • Coupling: Add the activated amino acid solution to the resin.

  • Two-Stage Temperature Reaction:

    • Agitate the reaction mixture at 25°C for 5 minutes.

    • Increase the temperature to 50°C and continue the agitation for an additional 6 minutes.[5]

  • Washing: Follow step 6 of the general protocol.

Protocol 3: Minimized Racemization Coupling of Fmoc-His(Boc)-OH

This protocol is recommended for the coupling of Histidine to minimize epimerization.

  • Resin and Amino Acid Selection: Use Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH.

  • Coupling Reagent and Additive: Use a carbodiimide-based activation with DIC (1.0 M) and Oxyma Pure (1.0 M) in DMF.

  • Coupling Conditions: Perform the coupling at a controlled temperature, for example, 50°C for 10 minutes. This has been shown to result in significantly lower epimerization (0.18%) compared to Fmoc-His(Trt)-OH under the same conditions (6.8%).[8]

  • Washing: Follow step 6 of the general protocol.

Visualizations

Racemization_Pathway cluster_racemization Racemization Pathway AA L-Amino Acid Activated_AA Activated L-Amino Acid (with this compound) AA->Activated_AA + this compound Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Peptide Desired L-Peptide Activated_AA->Peptide + Amine (Peptide Synthesis) Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ D_AA D-Amino Acid (Racemized Product) Enolate->D_AA + H+

Caption: Mechanism of racemization during this compound coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Base Review Base: - Type (DIPEA, Collidine?) - Equivalents (2 eq?) Start->Check_Base Check_Temp Review Temperature: - Room Temp or Lower? Check_Base->Check_Temp [Base OK] Optimize_Base Action: Switch to Hindered Base (e.g., Collidine) and/or Reduce Equivalents Check_Base->Optimize_Base [Base Not Optimal] Check_Additive Using Additive? (Oxyma, HOBt) Check_Temp->Check_Additive [Temp OK] Optimize_Temp Action: Lower Coupling Temperature (e.g., 0°C) Check_Temp->Optimize_Temp [Temp Too High] Check_Time Review Reaction Time: - Minimized Pre-activation? Check_Additive->Check_Time [Additive Used] Optimize_Additive Action: Add/Switch to Oxyma or 6-Cl-HOBt Check_Additive->Optimize_Additive [No/Ineffective Additive] Optimize_Time Action: Shorten Pre-activation and Monitor Coupling Closely Check_Time->Optimize_Time [Time Too Long] End Racemization Minimized Check_Time->End [Time OK] Optimize_Base->Check_Temp Optimize_Temp->Check_Additive Optimize_Additive->Check_Time Optimize_Time->End

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: HCTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis using HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound as a coupling reagent?

A1: The two primary side reactions associated with this compound are racemization of the activated amino acid and guanidinylation of the N-terminal amine of the peptide chain. Another potential issue is the degradation of this compound due to its sensitivity to moisture, which can affect coupling efficiency.

Q2: What is racemization and why is it a concern in peptide synthesis?

A2: Racemization is the conversion of a chiral amino acid from its desired L- or D-enantiomer into a mixture of both. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. Even small amounts of the wrong enantiomer can lead to a significant loss of biological activity or altered pharmacological properties.

Q3: What is guanidinylation and how does it affect the final peptide?

A3: Guanidinylation is the reaction of the this compound reagent itself with the free N-terminal amine of the growing peptide chain. This results in the formation of a guanidinium group at the N-terminus, which blocks further elongation of the peptide. This leads to truncated peptide impurities that can be difficult to separate from the desired product. Uronium/aminium-based coupling reagents like this compound can be prone to this side reaction, particularly when the activation of the carboxylic acid is slow.[1]

Q4: How can I minimize racemization when using this compound?

A4: To suppress racemization, it is highly recommended to use an additive such as 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The addition of HOBt, 6-Cl-HOBt, or HOAt is a known strategy to minimize racemization during the activation of protected amino acids. This compound itself has been reported to exhibit lower rates of racemization compared to some other coupling reagents like BOP.

Q5: How can I prevent guanidinylation of the peptide?

A5: Guanidinylation is more likely to occur if excess this compound is used or if the activation of the amino acid is slow. To minimize this side reaction, use a stoichiometric amount of this compound relative to the amino acid and ensure that the pre-activation time is sufficient for the formation of the active ester before adding it to the resin-bound peptide. Phosphonium-based coupling reagents may be a better choice for activating sterically hindered amino acids where carboxyl activation is expected to be slow, as they are less prone to causing guanidinylation.[1]

Q6: How should I handle and store this compound?

A6: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent). Use anhydrous solvents for all reactions involving this compound to prevent its degradation and ensure optimal coupling efficiency.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis - Potential Racemization

Symptoms:

  • Appearance of a shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.

  • Broadening of the main product peak.

  • Loss of biological activity of the purified peptide.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Racemization start Unexpected HPLC Peaks Observed confirm_racemization Confirm Racemization: - Chiral HPLC analysis - Co-injection with a D-isomer standard start->confirm_racemization check_reagents Check Reagent Quality: - Purity of Fmoc-amino acids - Anhydrous solvents confirm_racemization->check_reagents check_protocol Review Coupling Protocol: - Pre-activation time - Base type and concentration check_reagents->check_protocol implement_solutions Implement Solutions check_protocol->implement_solutions solution1 Add Racemization Suppressor: - 1 equivalent of 6-Cl-HOBt implement_solutions->solution1 solution2 Optimize Base: - Use a weaker base (e.g., NMM instead of DIPEA) - Reduce base equivalents implement_solutions->solution2 solution3 Reduce Pre-activation Time implement_solutions->solution3 verify Verify Improvement: - Repeat synthesis and HPLC analysis solution1->verify solution2->verify solution3->verify

Caption: Workflow for troubleshooting racemization.

Quantitative Data on Racemization:

While specific quantitative data for this compound-mediated racemization across all amino acids is limited, one study on solid-phase peptide synthesis indicated that the formation of stereoisomers could be 0.4% or less per synthesis cycle for a model tripeptide.[2] It is well-established that certain amino acids, such as histidine and cysteine, are more prone to racemization.

Experimental Protocol: Assessing Racemization with a Model Peptide

To quantify the level of racemization for a specific amino acid with your this compound protocol, you can synthesize a model dipeptide and analyze it by chiral HPLC.

  • Peptide Sequence: Synthesize a simple dipeptide, for example, Fmoc-Gly-X-Resin, where X is the amino acid of interest.

  • Coupling: Couple the Fmoc-X-OH using your standard this compound protocol.

  • Cleavage: Cleave the dipeptide from the resin.

  • Analysis: Analyze the crude dipeptide using a chiral HPLC column capable of separating the L-X and D-X diastereomers.

  • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Issue 2: Truncated Peptides and Low Yield of Full-Length Product - Potential Guanidinylation

Symptoms:

  • A significant peak corresponding to the mass of the truncated peptide with a guanidinylated N-terminus is observed in the mass spectrum.

  • Low yield of the desired full-length peptide.

  • Difficulty in purifying the target peptide from a closely related impurity.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Guanidinylation start Truncated Peptides Observed confirm_guanidinylation Confirm Guanidinylation: - Mass spectrometry analysis (M + 43 Da) start->confirm_guanidinylation check_equivalents Check Reagent Equivalents: - this compound to amino acid ratio confirm_guanidinylation->check_equivalents check_preactivation Review Pre-activation Step: - Duration and temperature check_equivalents->check_preactivation implement_solutions Implement Solutions check_preactivation->implement_solutions solution1 Use Stoichiometric this compound: - 1:1 ratio with amino acid implement_solutions->solution1 solution2 Optimize Pre-activation: - Ensure complete formation of active ester implement_solutions->solution2 solution3 Consider Alternative Reagent: - Use a phosphonium salt (e.g., PyBOP) for hindered couplings implement_solutions->solution3 verify Verify Improvement: - Repeat synthesis and MS analysis solution1->verify solution2->verify solution3->verify

Caption: Workflow for troubleshooting guanidinylation.

Experimental Protocol: Removal of Guanidinium Byproducts

If guanidinylation has occurred, purification can be challenging due to the similar properties of the byproduct and the target peptide.

  • Reverse-Phase HPLC: Optimize the HPLC gradient to maximize the separation between the desired peptide and the more polar, positively charged guanidinylated byproduct. A shallower gradient may be required.

  • Ion-Exchange Chromatography: If RP-HPLC is insufficient, consider using cation-exchange chromatography as an orthogonal purification method. The positively charged guanidinium group will interact strongly with the cation-exchange resin, allowing for separation from the desired peptide.

Issue 3: Low Coupling Efficiency and Inconsistent Results

Symptoms:

  • Incomplete coupling reactions as indicated by a positive Kaiser test.

  • Variability in coupling efficiency between different synthesis runs.

  • Lower than expected yields of the crude peptide.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency check_this compound Check this compound Quality: - Proper storage (dry, inert atmosphere) - Use a fresh batch start->check_this compound check_solvents Check Solvent Quality: - Anhydrous DMF or NMP check_this compound->check_solvents check_aggregation Assess Peptide Aggregation: - Difficult sequences (hydrophobic stretches) check_solvents->check_aggregation implement_solutions Implement Solutions check_aggregation->implement_solutions solution1 Use Fresh, Dry Reagents and Solvents implement_solutions->solution1 solution2 Address Aggregation: - Use chaotropic salts (e.g., LiCl) - Incorporate pseudoproline dipeptides - Synthesize at a higher temperature implement_solutions->solution2 verify Verify Improvement: - Monitor coupling with Kaiser test solution1->verify solution2->verify

Caption: Workflow for troubleshooting low coupling efficiency.

Data on this compound Performance:

Studies have shown that this compound is a highly efficient coupling reagent, often producing peptides with purity comparable to those synthesized with HATU.[3] Combining fast chemistry protocols with this compound can significantly reduce synthesis times without compromising the purity of the crude peptide.[4][5]

Table 1: Summary of this compound Side Reactions and Mitigation Strategies

Side ReactionCauseKey FactorsMitigation Strategies
Racemization Abstraction of the α-proton of the activated amino acid.- Base strength and concentration- Pre-activation time- Amino acid susceptibility (e.g., His, Cys)- Add 1 equivalent of 6-Cl-HOBt.- Use a weaker base (e.g., NMM).- Minimize pre-activation time.
Guanidinylation Reaction of this compound with the N-terminal amine of the peptide.- Excess this compound- Slow carboxyl activation (hindered amino acids)- Use a 1:1 molar ratio of this compound to amino acid.- Ensure complete pre-activation.- Use a phosphonium-based reagent for difficult couplings.
Low Coupling Efficiency Degradation of this compound or peptide aggregation.- Presence of moisture- Hydrophobic peptide sequences- Store this compound under dry, inert conditions.- Use anhydrous solvents.- Employ aggregation-disrupting strategies.

References

Technical Support Center: Optimizing Crude Peptide Purity with HCTU

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving crude peptide purity when using HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My crude peptide purity is lower than expected. What are the common causes and how can I address them?

Answer: Low crude peptide purity can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Coupling: This is a primary cause of deletion sequences, a major source of impurity.[1] To address this:

    • Extend Coupling Time: For sterically hindered amino acids (e.g., Val, Ile) or long peptide chains, increasing the coupling time from the standard 15 minutes to 1-12 hours can be beneficial.[2]

    • Double Coupling: If a single coupling is insufficient, performing a second coupling step can drive the reaction to completion.

    • Solvent Optimization: For difficult sequences prone to aggregation, using a solvent mixture like 1:1 DMF/DMSO can improve solubility and coupling efficiency.[3]

    • Monitor the Reaction: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next step.

  • Side Reactions: Unwanted chemical modifications can lead to a variety of impurities.

    • Racemization: Although this compound generally results in low racemization, it can still occur, especially with sensitive amino acids.[4] Consider adding an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) to suppress this side reaction.

    • Guanidinylation: Excess this compound can react with the unprotected N-terminus of the peptide, forming a guanidinyl group that terminates the chain.[4] It is recommended to use a slight deficit of the coupling reagent.

  • Premature Cleavage from Resin: For acid-sensitive resins like 2-chlorotrityl, the slightly acidic nature of the coupling reaction can cause premature cleavage of the peptide chain, leading to lower yield and purity.

    • Choice of Base: Using a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM) can help neutralize the acidic byproducts more effectively.

    • Avoid Heating: Elevated temperatures can exacerbate premature cleavage from sensitive resins.

Question: I'm observing a significant number of deletion sequences in my crude product. How can I minimize these?

Answer: Deletion sequences are a direct result of incomplete coupling reactions. To minimize their formation:

  • Ensure Complete Fmoc-Deprotection: Incomplete removal of the Fmoc protecting group will prevent the next amino acid from coupling. Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and allow for adequate reaction time.

  • Optimize Coupling Conditions: As mentioned previously, extending the coupling time, performing a double coupling, and using optimized solvent systems for difficult sequences are crucial steps.

  • Use a More Reactive Coupling Reagent for Difficult Couplings: While this compound is highly efficient, for extremely difficult couplings, switching to an even more reactive reagent like HATU for that specific step might be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound-mediated coupling?

A1: N,N-Dimethylformamide (DMF) is the most commonly used and effective solvent for this compound-mediated coupling due to its excellent solvating properties for the reactants.[5] For peptides with high hydrophobicity, a mixture of DMF and Dichloromethane (DCM) can be beneficial. In cases of peptide aggregation, a 1:1 mixture of DMF and Dimethyl sulfoxide (DMSO) can be employed.[3][5]

Q2: Which base should I use with this compound and in what amount?

A2: N,N-Diisopropylethylamine (DIPEA) is the preferred base for this compound coupling. It is a non-nucleophilic base that does not interfere with the activated ester.[5] Typically, 2-4 equivalents of DIPEA relative to the amino acid are used to deprotonate the incoming amino acid and neutralize acidic byproducts.

Q3: How does this compound compare to other common coupling reagents like HATU and HBTU?

A3: this compound is a highly efficient coupling reagent, often demonstrating comparable or superior performance to HBTU and similar purity levels to the more expensive HATU.[3][6] Its enhanced reactivity compared to HBTU is attributed to the chlorine atom on the benzotriazole ring.[6] this compound offers a good balance of high reactivity, cost-effectiveness, and stability.[6]

Q4: Can I use this compound for synthesizing long or complex peptides?

A4: Yes, this compound is a highly efficient coupling agent suitable for synthesizing a variety of peptides, including longer sequences.[3][7] For longer peptides (over 30 residues), it may be necessary to increase deprotection and coupling times to ensure high purity.[3]

Q5: What are the typical side products I should be aware of when using this compound?

A5: Besides deletion and truncation sequences from incomplete reactions, potential side products include racemization of amino acids and guanidinylation of the N-terminus if an excess of this compound is used.[4]

Data Presentation

The following table summarizes the crude purity of the peptide G-LHRH synthesized with different coupling reagents and coupling times. This data highlights the efficiency of this compound in comparison to other common activators.

Coupling ReagentCoupling Time (minutes)Crude Peptide Purity (%)
This compound 2 x 188.23
This compound 2 x 2090.84
HATU2 x 189.52
HATU2 x 2089.87
COMU2 x 190.84
COMU2 x 2089.43
PyBOP2 x 178.52
PyBOP2 x 2085.36
HDMC2 x 188.65
HDMC2 x 2089.12
PyClock2 x 187.98
PyClock2 x 2088.45
PyOxim2 x 140.10
PyOxim2 x 2086.97
TFFH2 x 162.35
TFFH2 x 2060.14

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[4]

Experimental Protocols

Detailed Protocol for Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the steps for a standard manual SPPS cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reaction vessel with a sintered glass filter

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Mix for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and mix for 10 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of this compound in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HCTU solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Mix for 30-60 minutes. For difficult couplings, the time can be extended.

    • Optional: Perform a Kaiser test to check for complete coupling (a negative result indicates completion).

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection step (step 2) one last time.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin.

    • Mix for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

Visualizations

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash with DMF/DCM repeat_cycle Repeat for next amino acid wash2->repeat_cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final AA Coupled kaiser_test->coupling Positive (Double Couple) kaiser_test->wash2 Negative repeat_cycle->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end Troubleshooting_Tree start Low Crude Peptide Purity check_impurities Analyze Impurity Profile (e.g., HPLC, Mass Spec) start->check_impurities deletion Predominant Deletion Sequences? check_impurities->deletion side_products Other Major Side Products? deletion->side_products No incomplete_coupling Incomplete Coupling deletion->incomplete_coupling Yes solution3 Add Racemization Suppressant (e.g., HOBt) Use Stoichiometric this compound side_products->solution3 Racemization/ Guanidinylation solution4 Use Stronger Base (DIPEA) Avoid High Temperatures side_products->solution4 Premature Cleavage incomplete_deprotection Incomplete Fmoc Deprotection incomplete_coupling->incomplete_deprotection solution1 Extend Coupling Time Double Couple Optimize Solvent incomplete_coupling->solution1 solution2 Use Fresh Deprotection Solution Increase Deprotection Time incomplete_deprotection->solution2

References

HCTU reagent stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of the HCTU (O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly efficient aminium-based coupling reagent widely used in solid-phase peptide synthesis (SPPS) to facilitate the formation of amide bonds between amino acids.[1][2] Its chemical name is O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. This compound is an analog of HBTU, with a chlorine atom at the 6-position of the benzotriazole ring, which enhances reaction rates and is particularly effective for difficult couplings.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the reactivity of this compound. The recommended storage conditions are summarized in the table below. It is highly sensitive to moisture and should be stored in a dry environment, preferably under an inert atmosphere like nitrogen or argon.[3]

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound in solution is dependent on the storage temperature. For optimal performance, it is recommended to use freshly prepared solutions. If storage is necessary, follow the guidelines in the table below and always store in sealed containers to protect from moisture.[4]

Q4: What solvents are compatible with this compound for peptide synthesis?

A4: The choice of solvent is critical for a successful coupling reaction. N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for the reactants.[5] N-Methyl-2-pyrrolidone (NMP) is another suitable option with a higher boiling point, which can be advantageous for longer reactions.[5] Dichloromethane (DCM) can be used, often in combination with DMF, to accommodate less polar amino acids and peptides.[5]

Q5: Is this compound a hazardous substance?

A5: this compound is known to be a strong skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Always consult the Safety Data Sheet (SDS) for complete safety information.

Stability and Storage Conditions

Proper handling and storage are paramount to preserving the efficacy of this compound and ensuring reproducible experimental outcomes.

Solid this compound Storage
ConditionRecommendation
Temperature 2-8°C is recommended for long-term storage.
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
Moisture This compound is highly sensitive to moisture, which leads to degradation. Avoid exposure to ambient air.
This compound Stock Solution Stability
Storage TemperatureRecommended Shelf LifeStorage Notes
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Ensure the container is well-sealed to prevent moisture ingress.[4]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Ensure the container is well-sealed.[4]
Room TemperatureNot recommended for storageSolutions are less stable at room temperature and should be used fresh.

Troubleshooting Guide

This section addresses common issues encountered during peptide synthesis using this compound.

Low Coupling Efficiency or Incomplete Reactions

Symptom: Monitoring of the coupling reaction (e.g., via a ninhydrin test) indicates the presence of unreacted free amines.

Potential Causes & Solutions:

CauseTroubleshooting Step
Degraded this compound Reagent This compound that has been improperly stored or is past its shelf life may have hydrolyzed, reducing its activity. Use a fresh vial of this compound or test the activity of the current batch (see Experimental Protocols).
Insufficient Reagent Equivalents Ensure you are using the correct stoichiometry. Typically, a slight excess of this compound, the amino acid, and a base are used relative to the resin loading.
Sterically Hindered Amino Acids For difficult couplings involving sterically hindered amino acids, increasing the reaction time or temperature may be necessary. Alternatively, a second coupling step can be performed.
Peptide Aggregation On-resin aggregation can prevent reagents from reaching the reaction site. Consider switching to a different solvent system (e.g., NMP instead of DMF) or using additives known to disrupt aggregation.
Inadequate Mixing Ensure the reaction vessel is being agitated sufficiently to keep the resin suspended in the reaction cocktail.
Peptide Impurities

Symptom: HPLC analysis of the crude peptide shows significant impurities or side products.

Potential Causes & Solutions:

CauseTroubleshooting Step
Racemization This compound can potentially cause racemization, especially with sensitive amino acids.[3] To minimize this, ensure the pre-activation time is not excessively long and consider the addition of an auxiliary nucleophile like HOBt.
Guanidinylation Excess this compound, like other uronium/aminium reagents, can react with the N-terminal amine of the peptide, forming a guanidinium cap that terminates the chain.[6] Use the recommended stoichiometry and avoid large excesses of the coupling reagent.
Side Chain Reactions Certain amino acid side chains can undergo unwanted reactions. Ensure that appropriate side-chain protecting groups are used and are stable to the coupling conditions.
Byproducts from Degraded this compound If the this compound has been exposed to moisture, its degradation products can interfere with the reaction.[3] Use a fresh, properly stored reagent.

Experimental Protocols

Standard Protocol for Fmoc-Based Peptide Coupling using this compound

This protocol is a general guideline for a manual solid-phase peptide synthesis coupling step.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. This is typically done in two steps: a brief initial treatment followed by a longer treatment.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, pre-dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

  • Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HCTU solution and allow to pre-activate for a short period (typically 1-2 minutes).

  • Coupling Reaction: Add the activated coupling cocktail to the washed resin. Agitate the mixture at room temperature.

  • Monitoring: The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[7] A negative test (e.g., colorless or yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

Protocol for Testing this compound Activity

If you suspect your this compound reagent has degraded, you can assess its activity by performing a simple, well-characterized coupling reaction and analyzing the outcome.

  • Select a Simple Coupling: A straightforward coupling, such as adding Fmoc-Gly-OH to a deprotected Gly-functionalized resin, is a good test system.

  • Perform the Standard Coupling Protocol: Follow the "Standard Protocol for Fmoc-Based Peptide Coupling using this compound" as described above, using the suspect this compound.

  • Monitor Closely: Perform a Kaiser test at regular intervals (e.g., every 15 minutes) to monitor the disappearance of free amines.

  • Analyze the Result:

    • Active this compound: A complete reaction (negative Kaiser test) should be achieved within the expected timeframe (typically under 1 hour for a simple coupling).

    • Inactive/Degraded this compound: If the Kaiser test remains strongly positive after an extended period, it is a strong indication that the this compound has lost its activity.

  • Confirmation (Optional): Cleave a small amount of the resulting dipeptide from the resin and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.

Diagrams

HCTU_Storage_Workflow This compound Storage and Handling Logic cluster_solid Solid this compound cluster_solution This compound Solution cluster_troubleshooting Quality Check receive Receive New this compound store_solid Store at 2-8°C under in a desiccator or under inert gas receive->store_solid weigh Weigh for use store_solid->weigh < 2 years prepare_sol Prepare stock solution in anhydrous DMF weigh->prepare_sol store_sol Store at -20°C (1 month) or -80°C (6 months) prepare_sol->store_sol use_sol Use in synthesis store_sol->use_sol Aliquot check Is coupling efficient? use_sol->check good Continue Synthesis check->good Yes bad Troubleshoot: - Use fresh this compound - Check other reagents check->bad No

Caption: Logical workflow for this compound storage and quality control.

Peptide_Coupling_Mechanism Simplified this compound Coupling Mechanism R_COOH Fmoc-AA-COOH (Carboxylic Acid) Active_Ester Activated Ester (Fmoc-AA-O-6-ClOBt) R_COOH->Active_Ester Reacts with This compound This compound This compound->Active_Ester Inactive_this compound Inactive Byproducts This compound->Inactive_this compound Degrades Base Base (DIPEA) Base->R_COOH Deprotonates Peptide_Bond Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formed) Active_Ester->Peptide_Bond Nucleophilic attack by Resin_Amine H2N-Peptide-Resin (Free Amine) Resin_Amine->Peptide_Bond Hydrolysis H₂O (Moisture) Hydrolysis->Inactive_this compound

Caption: Simplified mechanism of this compound-mediated peptide coupling.

References

Technical Support Center: HCTU Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing HCTU for peptide synthesis. It focuses on the critical role of base selection in optimizing reaction outcomes, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in an this compound coupling reaction?

In this compound-mediated peptide coupling, a tertiary amine base serves two primary purposes:

  • Carboxylic Acid Activation: The base facilitates the reaction between the carboxylic acid of the N-protected amino acid and this compound to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form the active ester (an O-(6-chlorobenzotriazol-1-yl) ester), which will then react with the amine.

  • Amine Deprotonation: The base neutralizes the protonated N-terminal amine of the peptide or amino acid ester, rendering it a free amine. This deprotonated amine is the active nucleophile that attacks the active ester, forming the desired peptide bond.

Maintaining a sufficiently basic environment is crucial for the reaction to proceed efficiently.

Q2: How does the pKa of the base impact the coupling reaction?

The basicity (related to the pKa of the conjugate acid) of the amine is a critical parameter. A base must be strong enough to deprotonate the incoming amine nucleophile (typically an ammonium salt with a pKa around 8-9) but not so strong that it causes undesirable side reactions. The most significant side reaction related to excessive basicity is the epimerization (racemization) of the activated amino acid, particularly at the α-carbon. This occurs when the base is strong enough to abstract the proton from the α-carbon of the activated ester, leading to a loss of stereochemical integrity.

Q3: Which bases are commonly used with this compound, and how do they compare?

The choice of base is a balance between reactivity and the preservation of chiral purity. Sterically hindered, non-nucleophilic bases are generally preferred to minimize side reactions. While exact quantitative outcomes depend heavily on the specific amino acid sequence, the following table summarizes the properties and typical applications of common bases.

BaseCommon AbbreviationpKa (of conjugate acid)Key Characteristics & Recommendations
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.8High Basicity, Sterically Hindered: Very effective at promoting fast coupling reactions. Its steric bulk makes it poorly nucleophilic. Use With Caution: Its high basicity increases the risk of epimerization, especially with sensitive amino acids. Recommended for sterically hindered couplings where speed is critical.
N-Methylmorpholine NMM~7.4[1][2][3][4]Moderate Basicity, Low Steric Hindrance: A weaker base than DIPEA, which significantly reduces the risk of racemization[3]. It is considered a safer choice for routine couplings and for sensitive amino acids. It is one of the most frequently recommended bases for Fmoc/tBu-based solid-phase synthesis.
2,4,6-Collidine ~7.4[5][6][7]Moderate Basicity, Sterically Hindered: Similar in basicity to NMM but with greater steric hindrance. It is an excellent choice for minimizing racemization, particularly when coupling sensitive reagents. Its bulk can sometimes slow down the reaction rate compared to less hindered bases.

Troubleshooting Guide

Q4: I am observing low coupling yields. Could the base be the problem?

Yes, the choice and amount of base are common culprits for low yield. Consider the following:

  • Insufficient Base: The most common issue is using too little base. In a typical this compound coupling, 2 equivalents of base are required relative to the carboxylic acid: one equivalent to neutralize the salt of the incoming amine and one to facilitate the activation of the carboxylic acid. Some protocols use even more to ensure the reaction medium remains basic.

  • Base pKa is too low: If the chosen base is not strong enough to effectively deprotonate the N-terminal ammonium salt of your peptide chain, the concentration of the nucleophilic free amine will be too low, leading to a sluggish or incomplete reaction.

  • Base Degradation: Ensure the base is of high quality and has been stored properly. Older bottles of liquid amines can absorb atmospheric CO₂ and water, reducing their effective concentration.

The following decision tree can help diagnose the issue:

G start Low Coupling Yield Observed q1 Are you using at least 2 equivalents of base? start->q1 a1_no Increase base to 2-3 eq. q1->a1_no No q2 Is the coupling sterically hindered (e.g., Aib, Val-Val)? q1->q2 Yes a1_no->q2 a2_yes Reaction may be slow. Consider switching to a stronger, hindered base like DIPEA. Increase reaction time/temp. q2->a2_yes Yes q3 Is the base fresh and of high purity? q2->q3 No end_node If issues persist, investigate other factors (reagent stoichiometry, solvent, temperature). a2_yes->end_node a3_no Use a fresh bottle of base. q3->a3_no No q3->end_node Yes a3_no->end_node G cluster_prep Preparation cluster_reaction Parallel Coupling Reactions cluster_analysis Analysis cluster_decision Decision prep_resin 1. Aliquot resin into 3 reaction vessels prep_reagents 2. Prepare stock solutions of AA, this compound, and each base in DMF prep_resin->prep_reagents rxn_dipea 3a. Add AA/HCTU solution, then add DIPEA rxn_nmm 3b. Add AA/HCTU solution, then add NMM rxn_collidine 3c. Add AA/HCTU solution, then add Collidine agitate 4. Agitate all vessels at RT for 2 hours rxn_dipea->agitate rxn_nmm->agitate rxn_collidine->agitate wash 5. Wash resin thoroughly agitate->wash cleave 6. Cleave peptide from a small resin sample from each vessel wash->cleave analyze 7. Analyze crude peptide purity and epimerization by HPLC/MS cleave->analyze decision 8. Compare results and select optimal base analyze->decision G RCOOH R-COOH (Fmoc-AA) ActiveEster Active Ester (R-CO-O-6-ClBt) RCOOH->ActiveEster Activation Step This compound This compound This compound->ActiveEster Activation Step Base1 Base (B:) Base1->ActiveEster Activation Step PeptideNH3 H₃N⁺-Peptide FreeAmine H₂N-Peptide (Nucleophile) PeptideNH3->FreeAmine Deprotonation Step Base2 Base (B:) Base2->FreeAmine Deprotonation Step PeptideBond R-CO-NH-Peptide (New Peptide Bond) ActiveEster->PeptideBond Coupling Step FreeAmine->PeptideBond Coupling Step Byproducts Byproducts (BH⁺, Tetramethylurea, HO-6-ClBt) PeptideBond->Byproducts

References

Technical Support Center: HCTU-Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly peptide aggregation, encountered during peptide synthesis using HCTU (O-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation during solid-phase peptide synthesis (SPPS) when using this compound?

A1: Peptide aggregation during SPPS is a sequence-dependent phenomenon primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains. This can lead to the formation of secondary structures, such as β-sheets, which render the peptide chains insoluble and less accessible for subsequent coupling and deprotection steps. Key contributing factors include:

  • Hydrophobic Residues: Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) have a high propensity to associate and cause aggregation.

  • Secondary Structure Formation: As the peptide chain elongates, it can fold into stable secondary structures, leading to aggregation.

  • Resin Loading: High-loaded resins can increase the proximity of peptide chains, promoting interaction and aggregation.

  • Solvent Effects: The choice of solvent is critical. While DMF is a common choice, it may not be optimal for all sequences, and less polar solvents could exacerbate aggregation.[1]

Q2: How can I detect the onset of aggregation in my synthesis?

A2: Detecting aggregation early is crucial for salvaging a synthesis. Common indicators include:

  • Resin Shrinking: In batch synthesis, a noticeable shrinking of the resin bed is a strong indicator of aggregation.

  • Altered Deprotection Profile: In continuous flow synthesis, a flattening and broadening of the Fmoc deprotection monitoring profile suggests incomplete deprotection due to aggregation.

  • Failed Coupling Tests: Standard tests for reaction completion, such as the Kaiser or TNBS tests, may become unreliable and yield false negatives in the presence of severe aggregation.

  • Physical Appearance: The resin may appear clumpy or difficult to suspend in the reaction solvent.

Q3: What is the general mechanism of this compound as a coupling reagent?

A3: this compound is an aminium-based coupling reagent that efficiently facilitates the formation of amide (peptide) bonds. In the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), this compound activates the carboxylic acid of the incoming amino acid by forming a highly reactive O-acylisourea intermediate. This active ester is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the growing peptide chain, resulting in the formation of a new peptide bond.

Troubleshooting Guide: Preventing and Managing Aggregation

This guide provides strategies to mitigate aggregation issues when using this compound.

Issue 1: Poor Coupling Efficiency or Incomplete Reactions

Possible Cause: On-resin aggregation of the growing peptide chain is hindering access to the N-terminus for the incoming activated amino acid.

Solutions:

StrategyDescriptionKey Parameters & Considerations
Solvent Modification Switch from DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF and DMSO. NMP has similar solvating properties to DMF but a higher boiling point, which can be beneficial for longer reactions.[1][2]- NMP is more viscous and can be more expensive than DMF.[1]- A common mixture is DMF/DMSO (1:1, v/v).
Elevated Temperature Perform the coupling reaction at a higher temperature (e.g., up to 50-60°C).[1] This can help disrupt secondary structures.- Monitor for potential side reactions, such as racemization, especially with sensitive amino acids.[3]
Sonication Apply sonication during the coupling step to physically break up resin clumps and improve solvent penetration.[2]- Use short bursts of sonication to avoid excessive heating of the reaction vessel.
Chaotropic Agents Add low concentrations of chaotropic agents (e.g., Guanidinium chloride) to the solvent to disrupt hydrogen bonding networks.- Ensure the agent is compatible with the resin and protecting groups. Thorough washing is required after the coupling step.
Issue 2: Synthesis Failure with Known "Difficult" or Hydrophobic Sequences

Possible Cause: The peptide sequence has a high intrinsic propensity to aggregate.

Solutions:

StrategyDescriptionKey Parameters & Considerations
Use of Pseudoproline Dipeptides Introduce pseudoproline dipeptides (e.g., Fmoc-Ser(ΨMe,Mepro)-OH, Fmoc-Thr(ΨMe,Mepro)-OH) at specific positions in the peptide sequence. These dipeptides act as "kink-inducers," disrupting the formation of stable secondary structures.[2][4]- Insert a pseudoproline dipeptide before regions of hydrophobic residues.[4]- The optimal separation between a pseudoproline and a natural Pro residue is 5-6 amino acids.[4]- A minimum of 2 residues should separate two pseudoproline dipeptides or a pseudoproline and a Pro.[4]
Backbone Protection (Hmb/Dmb) Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid. These groups physically prevent the formation of intermolecular hydrogen bonds.[2]- Incorporate an Hmb or Dmb moiety every six to seven residues to effectively disrupt aggregation.[2]- Coupling to Dmb-protected amino acids can be slow.[2]
Low-Substitution Resin Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[2]- Lower substitution will result in a lower overall yield of peptide per gram of resin.
Chaotropic Resins Utilize resins with chaotropic properties, such as TentaGel or SURE™, which can help to solvate the peptide chain and disrupt aggregation.[2]- These resins are often more expensive than standard polystyrene resins.

Experimental Protocols

Standard this compound Coupling Protocol
  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4-5 equivalents relative to resin loading), this compound (4-5 equivalents), and a tertiary base such as DIPEA (8-10 equivalents) in a minimal volume of DMF or NMP.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitoring: Check for reaction completion using a qualitative test (e.g., TNBS or Kaiser test). If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.[4]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

Protocol for Coupling a Pseudoproline Dipeptide
  • Follow the standard protocol for resin swelling and Fmoc deprotection (Steps 1-3).

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide derivative (3-5 equivalents) and this compound (3-5 equivalents) in a minimum volume of DMF or NMP.[4]

  • Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture and mix thoroughly.[4]

  • Coupling: Immediately add the mixture to the deprotected peptide-resin and agitate for 1-2 hours.[4] With a 5-fold excess of reagents, coupling is generally complete within 1 hour.[4]

  • Proceed with monitoring and washing as per the standard protocol (Steps 7-9).

Visual Guides

Troubleshooting Workflow for Aggregation

Aggregation_Troubleshooting cluster_detection Detection of Aggregation cluster_evaluation Evaluation Detect Signs of Aggregation? (Resin Shrinking, Poor Coupling) Solvent Change Solvent (e.g., to NMP) Detect->Solvent Initial Step Temp Increase Temperature Detect->Temp Sonicate Apply Sonication Detect->Sonicate Success Synthesis Successful Solvent->Success Failure Aggregation Persists Solvent->Failure Temp->Success Temp->Failure Sonicate->Success Sonicate->Failure Pseudo Incorporate Pseudoproline Dipeptides Pseudo->Success Backbone Use Backbone Protection (Hmb/Dmb) Backbone->Success LowSub Use Low-Substitution Resin LowSub->Success ChaoticResin Switch to Chaotropic Resin ChaoticResin->Success Failure->Pseudo If process changes fail and sequence is difficult Failure->Backbone Failure->LowSub Failure->ChaoticResin

Caption: A troubleshooting flowchart for addressing peptide aggregation during SPPS.

This compound Activation and Coupling Pathway

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-Amino Acid (R-COOH) ActiveEster Activated O-Acylisourea Ester AA->ActiveEster This compound This compound This compound->ActiveEster Base Base (DIPEA) Base->ActiveEster deprotonates R-COOH NewPeptide Elongated Peptide ActiveEster->NewPeptide PeptideResin Peptide-Resin (H₂N-Peptide) PeptideResin->NewPeptide nucleophilic attack

Caption: Simplified pathway of this compound-mediated amino acid activation and peptide bond formation.

References

HCTU Byproducts and Their Removal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the byproducts generated during HCTU-mediated coupling reactions and their subsequent removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during an this compound-mediated coupling reaction?

The main byproducts encountered are 1,1,3,3-tetramethylurea (TMU), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and pentasubstituted guanidinium salts.[1][2][3] TMU is formed from the core structure of this compound after the activation of the carboxylic acid.[3] 6-Cl-HOBt is the leaving group during the formation of the active ester. Guanidinium byproducts arise from a side reaction where a nucleophilic amine directly attacks the this compound coupling reagent instead of the activated carboxylic acid.[1][2]

Q2: Why is the removal of these byproducts critical for my experiment?

Byproduct removal is essential to ensure the purity of the final peptide or small molecule. Tetramethylurea can interfere with downstream analytical techniques and purification processes. Guanidinium byproducts are often structurally similar to the desired product, making them difficult to separate and potentially confounding biological assays. The presence of any impurity can lead to inaccurate yield calculations and compromise the reliability of experimental results.

Q3: How can I detect the presence of this compound byproducts in my crude reaction mixture?

The most effective methods for detecting this compound byproducts are high-performance liquid chromatography (UHPLC/HPLC) and liquid chromatography-mass spectrometry (LC-MS).[4] These techniques can separate and identify the desired product from the common byproducts based on their retention times and mass-to-charge ratios. For instance, tetramethylurea has a molecular weight of approximately 116.16 g/mol .

Q4: Can reaction conditions be optimized to minimize byproduct formation?

Yes. To suppress the formation of guanidinium byproducts, it is crucial to use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5] Using a sterically hindered base like 2,6-lutidine can also effectively suppress this side reaction while maintaining high amidation yields.[2] Ensuring the proper stoichiometry of reactants and performing the reaction in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also contribute to a cleaner reaction profile.[5]

Troubleshooting Guides

Problem 1: My LC-MS analysis shows a significant peak at ~117 [M+H]⁺, which is not my product.

  • Probable Cause: This peak corresponds to 1,1,3,3-tetramethylurea (TMU), a common and water-soluble byproduct of this compound.[3]

  • Solution: TMU can typically be removed with an aqueous workup. Since TMU is soluble in water and a variety of organic solvents, multiple extractions with water or dilute acid (e.g., 1% acetic acid) can effectively remove it from the organic layer containing your product.[6][7] If the product is solid, recrystallization or precipitation followed by washing with a solvent in which TMU is soluble (like hexane) can also be effective.[8]

Problem 2: I've observed an unexpected side product with a mass corresponding to my starting amine plus ~99 Da.

  • Probable Cause: This side product is likely a 2-substituted 1,1,3,3-tetramethylguanidine (TMG), formed when your amine nucleophile directly attacks the this compound reagent.[1][9] This is more common with highly nucleophilic or sterically unhindered amines.[1][2]

  • Solution: This byproduct can be challenging to remove due to its potential similarity in polarity to the desired amide product. The most effective removal method is purification by column chromatography or preparative reverse-phase HPLC.[4] To prevent its formation in future reactions, consider using a more hindered base like 2,6-lutidine instead of DIPEA or TEA.[2]

Problem 3: My reaction mixture has a persistent yellow or orange color after the reaction.

  • Probable Cause: The color is often due to the anionic form of the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) leaving group, which is a component of the this compound structure.

  • Solution: This colored impurity is acidic and can be readily removed during an aqueous workup. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), followed by a brine wash will typically remove the color and any residual 6-Cl-HOBt.

Data Presentation

Table 1: Physicochemical Properties of Common this compound Byproducts

Byproduct NameFormulaMolecular Weight ( g/mol )Key Properties
1,1,3,3-Tetramethylurea (TMU)C₅H₁₂N₂O116.16Colorless liquid, miscible with water and many organic solvents.[10][11]
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)C₆H₄ClN₃O169.57Acidic solid, gives color in basic solutions.
Tetramethylguanidinium SaltC₅H₁₄N₃⁺116.19 (cation)Salt, often highly polar. Formed from direct reaction with the amine.[1]

Table 2: Comparison of Byproduct Removal Methodologies

Removal MethodPrincipleBest For RemovingAdvantagesDisadvantages
Aqueous Workup/Extraction Partitioning between immiscible aqueous and organic phases based on solubility.TMU, 6-Cl-HOBt, excess baseFast, scalable, inexpensive. Effective for polar/ionic impurities.Not effective for non-polar byproducts (e.g., guanidinium salts). Risk of product loss if product has some water solubility.
Precipitation/Recrystallization Difference in solubility between product and impurities in a given solvent system.TMUCan yield highly pure product. Good for solid products.Requires finding a suitable solvent system. May result in lower yield.[8]
Silica Gel Chromatography Separation based on polarity. Non-polar compounds elute first.Guanidinium byproducts, TMUHigh resolution for compounds with different polarities. Adaptable to various scales.Can be time-consuming and requires significant solvent usage.
Preparative RP-HPLC Separation based on hydrophobicity on a C18 or similar column.Guanidinium byproductsVery high purity achievable. Excellent for difficult separations.[4]Expensive, limited scalability, requires specialized equipment.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of TMU and 6-Cl-HOBt
  • Materials:

    • Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc).

    • Deionized Water.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Saturated aqueous sodium chloride (Brine) solution.

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Separatory funnel.

  • Procedure:

    • Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is DMF or NMP, dilute it significantly with a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Add an equal volume of deionized water to the funnel. Shake vigorously for 30 seconds and allow the layers to separate. Drain and discard the aqueous (bottom) layer. Repeat this wash 1-2 more times to remove the bulk of the TMU.

    • Add an equal volume of saturated NaHCO₃ solution to neutralize and extract any remaining 6-Cl-HOBt. Shake, allow layers to separate, and discard the aqueous layer. A disappearance of color from the organic layer is often observed here.

    • Wash the organic layer with an equal volume of brine to remove residual water.

    • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of water-soluble byproducts.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Materials:

    • Crude product post-workup.

    • Silica gel (appropriate mesh size).

    • Appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol), determined by TLC analysis.

    • Chromatography column and collection tubes.

  • Procedure:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should show good separation between your desired product (Rf ~0.3-0.4) and the byproducts.

    • Pack a chromatography column with silica gel using the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the column solvent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed silica gel bed.

    • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

HCTU_Byproduct_Formation cluster_main Desired Amide Synthesis Pathway cluster_side Guanidinium Byproduct Pathway RCOOH Carboxylic Acid ActiveEster Active Ester RCOOH->ActiveEster this compound, Base This compound This compound TMU_main TMU This compound->TMU_main ClHOBT 6-Cl-HOBt This compound->ClHOBT Base Base (DIPEA) Product Desired Amide ActiveEster->Product Amine Amine Amine (R'-NH2) Guanidinium Guanidinium Byproduct HCTU2 This compound HCTU2->Guanidinium Amine2 Amine (R'-NH2) Amine2->Guanidinium Direct Attack

This compound reaction pathways leading to desired product and byproducts.

Byproduct_Removal_Workflow Start Crude Reaction Mixture Analysis Analyze by LC-MS / HPLC Start->Analysis Decision Byproducts Present? Analysis->Decision Workup Aqueous Workup (Water, NaHCO3 washes) Decision->Workup Yes End Pure Product Isolated Decision->End No Analysis2 Re-analyze by LC-MS Workup->Analysis2 Decision2 Product Pure? Analysis2->Decision2 Chromatography Column Chromatography or Prep-HPLC Decision2->Chromatography No Decision2->End Yes Chromatography->End

Experimental workflow for identifying and removing this compound byproducts.

Purification_Decision_Tree Q1 What is the primary byproduct? A1_TMU TMU / 6-Cl-HOBt (Water Soluble) Q1->A1_TMU A1_Guan Guanidinium Salt (Organic Soluble) Q1->A1_Guan M1 Perform Aqueous Workup A1_TMU->M1 Q2 Are product and byproduct polarities very different? A1_Guan->Q2 M2_Chroma Use Silica Gel Chromatography Q2->M2_Chroma Yes M2_HPLC Use Preparative RP-HPLC Q2->M2_HPLC No

Decision tree for selecting the appropriate purification method.

References

Technical Support Center: The Impact of Water Content on HCTU Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of water content on the efficiency of HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis. Proper management of water content is critical for achieving high coupling yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: How does water affect this compound and the peptide coupling reaction?

A1: Water negatively impacts this compound efficiency through hydrolysis. This compound is highly sensitive to moisture and will react with water, leading to its decomposition.[1] This hydrolysis reaction consumes the active this compound reagent, reducing the amount available for the desired peptide bond formation. The primary hydrolysis byproducts are 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and tetramethylurea. The presence of these byproducts can also complicate the purification of the final peptide.

Q2: What is the maximum recommended water content in solvents used with this compound?

A2: For optimal performance, solvents and reagents used in this compound-mediated coupling reactions should be as anhydrous as possible. While specific limits can vary based on the scale and sensitivity of the synthesis, a general guideline for water content in solvents like N,N-Dimethylformamide (DMF) is to keep it below 0.05% (500 ppm). Always use freshly opened, high-purity, anhydrous solvents.

Q3: My coupling reaction is showing low yield. Could water be the cause?

A3: Yes, the presence of excess water is a common reason for low coupling yields when using this compound. If you are experiencing lower than expected yields, it is highly recommended to assess the water content of your solvent and other reagents. Other potential causes for low yield can include steric hindrance of the amino acids, suboptimal reaction temperature, or issues with the quality of the this compound reagent itself.

Q4: How can I minimize the impact of water on my this compound-mediated coupling reactions?

A4: To minimize the deleterious effects of water, adhere to the following best practices:

  • Use Anhydrous Solvents: Always use freshly opened bottles of high-purity, anhydrous solvents (e.g., DMF, NMP) for preparing amino acid and coupling reagent solutions.

  • Proper Storage: Store this compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Dry Glassware: Ensure all reaction vessels and glassware are thoroughly dried before use, for instance, by oven-drying.

  • Inert Atmosphere: For particularly sensitive reactions, consider performing the entire experiment under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Related to Water Recommended Action
Low Peptide Yield This compound has been hydrolyzed by water in the reaction solvent.1. Use a fresh, unopened bottle of anhydrous DMF or other suitable solvent. 2. Verify the water content of the solvent using Karl Fischer titration. 3. Ensure all glassware is meticulously dried before use.
Incomplete Coupling The effective concentration of active this compound is reduced due to hydrolysis.1. Increase the equivalents of this compound used in the reaction to compensate for potential degradation, though this may complicate purification. 2. Prioritize using anhydrous conditions for all subsequent experiments.
Presence of Unexpected Peaks in HPLC Analysis of Crude Peptide Byproducts from this compound hydrolysis (e.g., 6-Cl-HOBt) are present.1. Optimize the purification protocol to effectively remove water-soluble byproducts. 2. Confirm the identity of byproducts using mass spectrometry.
Inconsistent Results Between Batches Varying levels of water contamination in solvents or reagents.1. Standardize the procedure for handling and storing all solvents and reagents. 2. Routinely check the water content of solvents.

Quantitative Data Summary

While specific kinetic data for this compound hydrolysis in the presence of varying water concentrations is not extensively published, the following table provides a conceptual understanding of the expected impact. The efficiency values are illustrative and will vary based on specific reaction conditions.

Water Content in DMF (%) Expected Relative this compound Stability Anticipated Impact on Coupling Efficiency
< 0.01%HighOptimal
0.05%ModerateMinor Decrease
0.1%LowSignificant Decrease
> 0.5%Very LowSevere Inhibition of Coupling

Experimental Protocols

Protocol 1: Evaluation of the Impact of Water Content on Peptide Coupling Efficiency

This protocol outlines a method to quantify the effect of water on the yield of a model dipeptide synthesis using this compound.

1. Materials:

  • Fmoc-Ala-OH
  • H-Phe-NH₂
  • This compound
  • N,N-Diisopropylethylamine (DIPEA)
  • Anhydrous N,N-Dimethylformamide (DMF) (<0.01% water)
  • Deionized water
  • Reverse-phase HPLC system

2. Procedure: a. Preparation of DMF with Varying Water Content: Prepare a series of DMF solutions with controlled water content (e.g., 0.05%, 0.1%, 0.2%, 0.5% v/v) by adding precise amounts of deionized water to anhydrous DMF. b. Reaction Setup: In separate, dry reaction vessels for each water concentration: i. Dissolve Fmoc-Ala-OH (1 equivalent) and this compound (1.1 equivalents) in the prepared DMF solution. ii. Add DIPEA (2 equivalents) to the mixture. iii. Stir for 5 minutes to allow for pre-activation. iv. Add H-Phe-NH₂ (1 equivalent) to initiate the coupling reaction. c. Reaction and Quenching: i. Allow the reaction to proceed at room temperature for 2 hours. ii. Quench the reaction by adding a small amount of water. d. Analysis: i. Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water). ii. Analyze the samples by reverse-phase HPLC to determine the yield of the dipeptide Fmoc-Ala-Phe-NH₂. e. Data Interpretation: Plot the dipeptide yield as a function of the water content in the DMF.

Protocol 2: HPLC Method for Monitoring this compound Stability

This protocol provides a method to monitor the degradation of this compound in the presence of water.

1. Materials:

  • This compound
  • 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) standard
  • Anhydrous N,N-Dimethylformamide (DMF)
  • Deionized water
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 column

2. Procedure: a. Sample Preparation: i. Prepare a stock solution of this compound in anhydrous DMF. ii. Create a series of samples by diluting the this compound stock solution with DMF containing varying concentrations of water (e.g., 0.1%, 0.5%, 1.0%). b. HPLC Analysis: i. Column: C18, 4.6 x 150 mm, 5 µm ii. Mobile Phase A: 0.1% TFA in water iii. Mobile Phase B: 0.1% TFA in acetonitrile iv. Gradient: Start with a suitable gradient (e.g., 10-90% B over 15 minutes) to separate this compound and its degradation product, 6-Cl-HOBt. v. Flow Rate: 1.0 mL/min vi. Detection: UV at 220 nm c. Data Collection and Analysis: i. Inject the samples at various time points (e.g., 0, 1, 2, 4, 8 hours) after preparation. ii. Monitor the decrease in the peak area of this compound and the increase in the peak area of 6-Cl-HOBt over time. iii. Quantify the concentration of this compound and 6-Cl-HOBt using a calibration curve generated from standards.

Visualizations

HCTU_Activation_and_Hydrolysis cluster_coupling Peptide Coupling Pathway cluster_hydrolysis Hydrolysis Pathway Carboxylic_Acid R-COOH (Amino Acid 1) Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Amine H₂N-R' (Amino Acid 2) Amine->Peptide_Bond HCTU_h This compound Hydrolysis_Products Hydrolysis Byproducts: - 6-Cl-HOBt - Tetramethylurea HCTU_h->Hydrolysis_Products Hydrolysis Water H₂O Water->Hydrolysis_Products Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Water Check Water Content of Solvents (e.g., Karl Fischer Titration) Start->Check_Water Water_High Water Content > 0.05%? Check_Water->Water_High Use_Anhydrous Use Fresh Anhydrous Solvents and Dry Glassware Water_High->Use_Anhydrous Yes Other_Issues Investigate Other Potential Causes: - Reagent Quality - Steric Hindrance - Temperature Water_High->Other_Issues No Re-run Re-run Experiment Use_Anhydrous->Re-run End Problem Resolved Re-run->End Other_Issues->End

References

Technical Support Center: Phosphopeptide Synthesis with HCTU

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for modifying HCTU protocols for phosphopeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of phosphopeptides using this compound as a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good choice for phosphopeptide synthesis?

A1: this compound (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that offers a good balance of reactivity, speed, and cost-effectiveness.[1] For phosphopeptide synthesis, it has been shown to produce higher purity peptides compared to other reagents like HBTU.[2] Its high reactivity allows for shorter coupling and deprotection times, which can be beneficial for sensitive phosphopeptides.[2][3]

Q2: What are the standard reaction conditions for a typical this compound coupling step?

A2: A standard protocol for this compound-mediated coupling on a solid support involves the following molar equivalents based on the resin substitution:

  • Fmoc-protected amino acid: 2.0 equivalents

  • This compound: 2.0 equivalents

  • Base (e.g., DIPEA): 4.0 equivalents

The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF).[4]

Q3: Can I use shorter coupling times with this compound for phosphopeptides?

A3: Yes, one of the advantages of this compound is the ability to use significantly reduced reaction times. Studies have shown successful synthesis with deprotection times of 3 minutes or less and coupling times of 5 minutes or less.[2][3] For shorter peptides (10 residues or less), even 2-minute coupling times have been used successfully.[2]

Q4: What is β-elimination and how can I minimize it during phosphoserine/phosphothreonine synthesis?

A4: β-elimination is a common side reaction during the synthesis of phosphoserine (pSer) and phosphothreonine (pThr) peptides. Under basic conditions used for Fmoc deprotection, the phosphate group can be eliminated, leading to the formation of dehydroalanine from pSer or dehydroaminobutyric acid from pThr. This can result in truncated peptides or other side products. To minimize β-elimination:

  • Use a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 0.5%) for a very short time.[5]

  • Perform deprotection at room temperature instead of elevated temperatures, as heat can promote β-elimination.

  • The use of monobenzyl protection on the phosphate group of the Fmoc-amino acid can also help to reduce this side reaction.[6]

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction.

Possible Cause Solution
Steric hindrance For sterically hindered amino acids, especially those adjacent to the phosphoresidue, consider a double coupling strategy. Extend the coupling time for the difficult residue.
Poor resin swelling Ensure the resin is properly swelled in the reaction solvent (e.g., DMF) before the first coupling step. Inadequate swelling can limit the accessibility of reactive sites.
Reagent degradation Use fresh, high-quality this compound, amino acids, and solvents. This compound can be sensitive to moisture.
Insufficient activation time While this compound is fast, ensure a brief pre-activation of the amino acid with this compound and base before adding to the resin.

Problem 2: Presence of side products in the final peptide.

Possible Cause Solution
β-elimination (for pSer/pThr) See FAQ Q4 for detailed strategies to minimize β-elimination.
Racemization This compound generally shows low rates of racemization. However, to further minimize this, consider the addition of an additive like HOBt (1-Hydroxybenzotriazole).[7]
Guanidinylation of the N-terminus This can occur if excess this compound is used. To avoid this, pre-activate the amino acid with this compound before adding it to the resin-bound peptide.

Problem 3: Poor yield of the final phosphopeptide.

Possible Cause Solution
Incomplete deprotection or coupling Monitor each step using a qualitative test like the Kaiser test to ensure complete reactions before proceeding to the next step.
Loss of peptide during cleavage Optimize the cleavage cocktail and precipitation method. Phosphopeptides can sometimes be more soluble, leading to losses during ether precipitation.
Aggregation of the peptide on the resin If aggregation is suspected, consider switching to a more polar solvent mixture, such as DMF/DMSO, for the coupling step.

Data Summary

The following table summarizes a comparative study of different activators for the synthesis of the peptide G-LHRH (H-GHWSYGLRPG-NH2). While not a phosphopeptide, this data provides insight into the relative efficiency of this compound under different reaction conditions.

ActivatorCoupling TimeCrude Purity (%)
This compound 2 x 20 min90.84
This compound 2 x 1 min86.68
HATU 2 x 20 min89.24
HATU 2 x 1 min89.02
COMU 2 x 20 min88.59
COMU 2 x 1 min90.35
PyBOP 2 x 20 min87.21
PyBOP 2 x 1 min84.85

Data adapted from a comparative study of activators.[8] This data suggests that while COMU may be slightly more efficient at very short coupling times, this compound provides excellent purity with slightly longer, yet still rapid, coupling times.[8]

Experimental Protocols

Protocol 1: Standard Solid-Phase Phosphopeptide Synthesis using this compound

This protocol is for the synthesis of a phosphopeptide on a Rink Amide resin (0.1 mmol scale).

1. Resin Swelling:

  • Add 150-200 mg of Rink Amide resin to a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL).
  • Swell the resin in 5 mL of DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
  • Drain and wash the resin with DMF (5 x 5 mL).

3. Amino Acid Coupling (Non-phosphorylated residues):

  • In a separate vial, dissolve 2.0 eq of the Fmoc-amino acid and 2.0 eq of this compound in 2 mL of DMF.
  • Add 4.0 eq of DIPEA and vortex for 1 minute (pre-activation).
  • Add the activated amino acid solution to the resin.
  • Agitate for 30-60 minutes.
  • Wash the resin with DMF (3 x 5 mL).
  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

4. Phosphorylated Amino Acid Coupling:

  • Follow the same procedure as in step 3, using the desired Fmoc-protected phosphoamino acid (e.g., Fmoc-Ser(PO(OBzl)OH)-OH).
  • It is advisable to extend the coupling time to 2 hours or perform a double coupling to ensure high efficiency.

5. Peptide Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).
  • Dry the resin under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
  • Purify by reverse-phase HPLC.
  • Confirm the identity and purity of the phosphopeptide by mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (AA/HCTU/DIPEA in DMF) kaiser Kaiser Test coupling->kaiser wash1->coupling kaiser->coupling Positive (Recouple) phospho_coupling Phosphoamino Acid Coupling kaiser->phospho_coupling Negative wash2 DMF Wash phospho_coupling->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Phosphopeptide purification->end

Caption: A generalized workflow for solid-phase phosphopeptide synthesis using this compound.

Signaling Pathways

Phosphopeptides are crucial tools for studying cellular signaling pathways that are regulated by protein phosphorylation. Below are diagrams of two major signaling pathways where phosphoserine, phosphothreonine, and phosphotyrosine play key roles.

Ras-MAPK Signaling Pathway

Ras_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factor Transcription Factor ERK->Transcription_Factor P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: The Ras-MAPK pathway, a key regulator of cell proliferation and survival.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK Cytokine_Receptor->JAK1 Cytokine binding STAT1 STAT Cytokine_Receptor->STAT1 Recruitment JAK2 JAK JAK1->JAK2 Trans-phosphorylation (P) JAK2->Cytokine_Receptor Phosphorylation (pY) JAK2->STAT1 P STAT2 STAT JAK2->STAT2 P STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Gene_Transcription Gene Transcription (Immune Response, etc.) DNA->Gene_Transcription

Caption: The JAK-STAT pathway, crucial for immune response and cell development.

References

Validation & Comparative

HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the choice of a coupling reagent is a critical determinant of synthesis success. The efficiency of amide bond formation directly impacts the yield, purity, and cost-effectiveness of the final peptide product. This guide provides an objective comparison of two widely used uronium/aminium-based coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). We present a summary of their performance based on experimental data, detailed protocols for their use, and visualizations of the underlying chemical processes.

Performance Comparison: Purity, Speed, and Racemization

Both this compound and HATU are highly efficient coupling reagents that have demonstrated excellent performance in solid-phase peptide synthesis (SPPS).[1] While HATU has historically been considered one of the most powerful activators, this compound has emerged as a cost-effective alternative with comparable efficacy.[1]

Coupling Efficiency and Crude Peptide Purity

Experimental data from comparative studies indicates that this compound and HATU can produce peptides of very similar purity, particularly when optimal coupling times are employed for each reagent. A study comparing various activators in the synthesis of the 65-74 fragment of the acyl carrier protein (ACP) provides quantitative insights into their performance at different reaction speeds.

Coupling ReagentCoupling TimeCrude Peptide Purity (%)
This compound 2 x 1 minute79.55
2 x 20 minutes83.63
HATU 2 x 1 minute81.11
2 x 20 minutes79.89

Data adapted from a comparative study on the synthesis of the 65-74 ACP fragment.

As the data suggests, for shorter coupling times, HATU may offer a slight advantage in terms of crude purity. Conversely, this compound appears to perform marginally better with longer coupling times.[2] Overall, both reagents are capable of producing high-purity peptides, and the choice may depend on the specific requirements of the synthesis, such as the desired speed and the difficulty of the sequence.[1][2]

Racemization

Mechanism of Action

This compound and HATU belong to the family of uronium/aminium salt-based coupling reagents. Their mechanism of action involves the activation of the carboxylic acid group of an N-protected amino acid to form a highly reactive active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support, resulting in the formation of a stable amide bond.

The primary difference in their reactive components lies in the triazole core: this compound is based on 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), while HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The electron-withdrawing properties of the chlorine atom in this compound and the nitrogen atom in the azabenzotriazole ring of HATU enhance the leaving group potential of the active ester, thereby facilitating a rapid and efficient coupling reaction.

AmideBondFormation General Mechanism of Amide Bond Formation cluster_activation Activation cluster_coupling Coupling Amino_Acid N-Protected Amino Acid (R-COOH) Active_Ester Reactive Active Ester Amino_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent This compound or HATU Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond Elongated Peptide (R-CO-NH-Peptide) Active_Ester->Amide_Bond + Peptide-Resin Peptide_Resin Peptide on Solid Support (H₂N-Peptide) Peptide_Resin->Amide_Bond

Mechanism of Amide Bond Formation

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for solid-phase peptide synthesis using both this compound and HATU are outlined below. These protocols are representative of standard Fmoc-based SPPS.

Protocol 1: Peptide Coupling using this compound

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Amino Acid and this compound Solution: In a separate vessel, dissolve 5 equivalents of the Fmoc-protected amino acid and 4.9 equivalents of this compound in DMF.

  • Activation: To the amino acid/HCTU solution, add 10 equivalents of DIPEA. Mix the solution for 1-2 minutes to ensure complete activation.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide. Ensure the resin is fully submerged and agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling reaction to proceed for the desired time. For standard couplings, 20-60 minutes is typical. For difficult couplings or to maximize yield, longer reaction times may be employed.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Peptide Coupling using HATU

Materials:

  • Fmoc-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Amino Acid and HATU Solution: In a separate vessel, dissolve 5 equivalents of the Fmoc-protected amino acid and 4.9 equivalents of HATU in DMF.

  • Activation: Add 10 equivalents of DIPEA or NMM to the amino acid/HATU solution. Mix thoroughly to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

  • Reaction Time: HATU is known for its high reactivity, allowing for shorter coupling times. A reaction time of 5-30 minutes is generally sufficient for most amino acids.

  • Washing: Following the coupling reaction, drain the vessel and wash the resin extensively with DMF (3-5 times).

Experimental Workflow for Comparison

To objectively evaluate the performance of this compound and HATU for a specific peptide sequence, a standardized experimental workflow is essential. The following diagram outlines a typical process for a head-to-head comparison.

ExperimentalWorkflow Workflow for Comparing Coupling Reagents cluster_synthesis Peptide Synthesis cluster_analysis Analysis A Prepare two identical batches of resin-bound peptide B1 Couple next amino acid using this compound protocol A->B1 Batch 1 B2 Couple next amino acid using HATU protocol A->B2 Batch 2 C1 Cleave peptide from resin B1->C1 C2 Cleave peptide from resin B2->C2 D1 Analyze crude peptide by RP-HPLC and Mass Spectrometry C1->D1 D2 Analyze crude peptide by RP-HPLC and Mass Spectrometry C2->D2 E Compare crude purity, yield, and side products D1->E D2->E

Experimental Workflow for Comparison

Conclusion

Both this compound and HATU are highly effective coupling reagents for Fmoc-based solid-phase peptide synthesis.

  • HATU is a slightly more reactive agent, which can be advantageous for very difficult couplings or when extremely short reaction times are required. However, it is generally more expensive.

  • This compound offers a compelling balance of high coupling efficiency and cost-effectiveness, making it an excellent choice for routine peptide synthesis and large-scale production.[1] It demonstrates comparable performance to HATU, particularly with optimized coupling times.

The ultimate decision between this compound and HATU will depend on the specific needs of the synthesis, including the complexity of the peptide sequence, budgetary constraints, and the desired throughput. For many applications, this compound provides a robust and economical solution without compromising on the quality of the final peptide product.

References

A Head-to-Head Battle of Coupling Reagents: HCTU vs. TBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, purity, and the structural integrity of the final peptide. Among the plethora of available options, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are two prominent aminium-based reagents frequently employed in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific synthetic challenges.

At a Glance: Key Performance Indicators

FeatureThis compoundTBTU
Reaction Speed Generally fasterSlower than this compound
Efficiency Highly efficient, especially for difficult sequencesEfficient for standard couplings
Yield Often higherGenerally good, can be lower than this compound
Purity of Crude Peptide Typically higherMay require more purification
Racemization LowLow, especially with additives like HOBt
Cost Generally more affordable than HATUCost-effective for standard synthesis

Performance in a Challenging Aza-Peptide Synthesis

A direct comparison of this compound and TBTU was conducted in the synthesis of a model aza-peptide, H-Ala-AzAla-Phe-NH2. The results highlight the superior reaction kinetics of this compound.

Coupling ReagentTemperature (°C)Observed Rate Constant (kobs, min⁻¹)YieldHalf-life (min)
This compound 400.0210.7~33
TBTU 400.0070.8~99
TBTU 25-0.6 (extrapolated)150

Data sourced from a kinetic study of aza-peptide bond formation.[1]

These findings demonstrate that this compound facilitates a significantly faster acylation process compared to TBTU, as evidenced by its three-fold higher rate constant at 40°C.[1] While the final yield was comparable under these specific conditions, the accelerated reaction time with this compound can be a considerable advantage in optimizing synthesis protocols.

Synthesis of the Acyl Carrier Protein (ACP) Fragment (65-74)

In a study evaluating various activators for the synthesis of the challenging 65–74 fragment of the acyl carrier protein (H-VQAAIDYING-OH), this compound was found to produce a peptide of extremely similar purity to the highly efficient HATU.[2] Notably, other activators, including TBTU, resulted in additional impurities in the crude product.[2] This suggests that for complex or "difficult" sequences, this compound can provide a significant advantage in achieving higher purity of the crude peptide, thereby simplifying downstream purification efforts.

Experimental Protocols: A Side-by-Side Look

The following are representative protocols for the manual Fmoc-based solid-phase synthesis of a generic peptide, highlighting the key steps involving this compound and TBTU.

General Preparatory Steps (Applicable to both)
  • Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

Coupling Step: this compound Protocol
  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Activation: Briefly pre-activate the amino acid by gently mixing the activation solution for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes. For difficult couplings, the reaction time can be extended.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Coupling Step: TBTU Protocol
  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), TBTU (3-5 equivalents), 1-hydroxybenzotriazole (HOBt) (3-5 equivalents, as a racemization suppressant), and DIPEA (6-10 equivalents) in DMF.

  • Activation: Pre-activate the amino acid by mixing the activation solution for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 45-90 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to assess the reaction completion. If necessary, repeat the coupling.

Final Cleavage and Precipitation (Applicable to both)
  • After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide and analyze by HPLC and mass spectrometry.

Mechanism of Action and Racemization

Both this compound and TBTU are aminium-type coupling reagents that function by activating the carboxylic acid of an amino acid to form a highly reactive ester, thus facilitating nucleophilic attack by the free amine of the growing peptide chain.

The primary difference in their structure lies in the benzotriazole core. This compound incorporates a 6-chloro-substituted HOBt (6-Cl-HOBt) moiety, while TBTU is based on HOBt. The electron-withdrawing chlorine atom in this compound makes the 6-Cl-HOBt a better leaving group, which contributes to its higher reactivity and faster coupling times.[3]

HCTU_Activation Fmoc_AA Fmoc-AA-COOH Activated_Ester Fmoc-AA-O-6-Cl-Bt (Active Ester) Fmoc_AA->Activated_Ester + this compound, Base Base Base (DIPEA) This compound This compound Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Caption: Activation of a carboxylic acid using this compound.

TBTU_Activation Fmoc_AA Fmoc-AA-COOH Activated_Ester Fmoc-AA-OBt (Active Ester) Fmoc_AA->Activated_Ester + TBTU, HOBt, Base Base Base (DIPEA) TBTU TBTU HOBt HOBt Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Caption: Activation of a carboxylic acid using TBTU with HOBt.

Racemization is a critical concern in peptide synthesis, as the loss of stereochemical integrity can render the peptide biologically inactive. Both this compound and TBTU are known to suppress racemization effectively. TBTU is often used in conjunction with HOBt, which helps to minimize this side reaction. The 6-Cl-HOBt leaving group in this compound is also effective at preventing racemization. While direct quantitative comparisons are scarce, the faster reaction rates of this compound may inherently reduce the time the activated amino acid is susceptible to epimerization.

Conclusion

Both this compound and TBTU are highly effective coupling reagents for solid-phase peptide synthesis. The choice between them often depends on the specific requirements of the synthesis.

  • TBTU is a reliable and cost-effective choice for routine peptide synthesis, demonstrating good performance with low levels of racemization, particularly when used with HOBt.

  • This compound emerges as a superior reagent for more demanding syntheses, including those involving "difficult" sequences or where speed is a primary consideration. Its faster reaction kinetics can lead to shorter cycle times and potentially higher crude peptide purity, which can significantly streamline the overall workflow.

For researchers and drug development professionals aiming to optimize their peptide synthesis protocols, particularly for complex or lengthy peptides, this compound presents a compelling option that can enhance efficiency without compromising on quality.

References

Validation of HCTU for GMP Peptide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic peptide development, the selection of a coupling reagent for Solid-Phase Peptide Synthesis (SPPS) is a critical decision that directly impacts the purity, yield, and overall cost-effectiveness of Good Manufacturing Practice (GMP) production. This guide provides a comprehensive comparison of HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with other commonly used coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate) system. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the validation of coupling reagents for GMP peptide production.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a balancing act between reaction efficiency, cost, safety, and the minimization of side reactions, most notably racemization. Below is a summary of the performance of this compound, HBTU, and DIC/Oxyma in key areas relevant to GMP peptide synthesis.

Key Performance Indicators:

  • Coupling Efficiency and Speed: this compound is recognized for its high efficiency and rapid reaction kinetics, often leading to shorter cycle times in SPPS.[1][2][3] HBTU also demonstrates high coupling efficiency, particularly for sterically hindered amino acids.[1] The DIC/Oxyma system is effective, though it may require longer reaction times compared to uronium-based reagents.

  • Racemization Suppression: The prevention of enantiomeric impurity is paramount in GMP peptide production. The OxymaPure® additive in the DIC/Oxyma system has shown a remarkable capacity to suppress racemization, with performance often comparable or superior to HOBt.[4][5][6] this compound, as a derivative of HOBt, also offers good control over racemization.[7]

  • Purity and Yield: The choice of coupling reagent directly influences the purity profile and overall yield of the crude peptide. This compound has been shown to produce peptides of high purity.[2][3] Comparative studies have indicated that for certain sequences, this compound can yield purer crude product than HBTU.[3] The DIC/Oxyma system is also known for producing high-purity peptides, particularly due to the reduced risk of certain side reactions.

  • Safety and Handling: A significant advantage of the DIC/Oxyma system is the avoidance of potentially explosive benzotriazole derivatives like HOBt, which is a component of both this compound and HBTU.[8] This makes DIC/Oxyma an attractive option from a safety and regulatory perspective for large-scale GMP manufacturing.

  • Cost-Effectiveness: this compound is often presented as a more affordable alternative to other high-efficiency coupling reagents like HATU, without compromising on performance.[3][9] The cost of DIC and Oxyma is also generally considered competitive.

Quantitative Data Summary

To provide a clearer comparison, the following table summarizes hypothetical, yet representative, experimental data for the synthesis of a model decapeptide under GMP-simulated conditions using this compound, HBTU, and DIC/Oxyma.

Coupling ReagentAverage Coupling Time (min)Crude Peptide Purity (%)Final Yield (%)Racemization of Histidine (%)
This compound 2092.578.21.8
HBTU 2590.875.52.5
DIC/Oxyma 4593.179.81.2

This data is representative and may vary depending on the peptide sequence and specific synthesis conditions.

Experimental Protocols

The following are detailed, GMP-compliant protocols for solid-phase peptide synthesis using this compound, HBTU, and DIC/Oxyma. These protocols are intended as a general guideline and should be adapted and validated for each specific peptide and manufacturing process.

General GMP SPPS Workflow

The following diagram illustrates a typical workflow for GMP solid-phase peptide synthesis.

GMP_SPPS_Workflow General GMP SPPS Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Capping 6. Capping (Optional) Washing_2->Capping Final_Deprotection 7. Final Fmoc Deprotection Washing_2->Final_Deprotection After final coupling Repeat Repeat Steps 2-6 Capping->Repeat Repeat->Fmoc_Deprotection Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Lyophilization 10. Lyophilization Purification->Lyophilization QC_Analysis 11. Quality Control Analysis Lyophilization->QC_Analysis

Caption: A generalized workflow for GMP solid-phase peptide synthesis.

Protocol 1: this compound Coupling

1. Materials:

  • Fmoc-protected amino acids (GMP grade)

  • This compound (GMP grade)

  • N,N-Diisopropylethylamine (DIPEA) (GMP grade)

  • N,N-Dimethylformamide (DMF) (GMP grade)

  • Rink Amide resin (or other suitable resin)

  • Piperidine (GMP grade)

  • Dichloromethane (DCM) (GMP grade)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane)

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), this compound (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Couple for 20-60 minutes.

  • In-Process Control (IPC): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and QC: Purify the crude peptide by preparative RP-HPLC and perform final QC analysis (e.g., HPLC purity, mass spectrometry, amino acid analysis).

Protocol 2: HBTU Coupling

1. Materials:

  • Same as Protocol 1, with HBTU replacing this compound.

2. Procedure:

  • Follow the same procedure as Protocol 1, with the following modification in the coupling step:

    • Amino Acid Activation and Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate and couple as described for this compound.

Protocol 3: DIC/Oxyma Coupling

1. Materials:

  • Same as Protocol 1, with DIC and OxymaPure® replacing this compound.

2. Procedure:

  • Follow the same procedure as Protocol 1, with the following modification in the coupling step:

    • Amino Acid Activation and Coupling:

      • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.

      • Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.

      • Add the activated amino acid solution to the reaction vessel containing the resin.

      • Couple for 45-90 minutes.

Visualizing the Chemistry: Activation and Coupling

The following diagrams illustrate the chemical activation of an amino acid by each of the coupling reagents.

This compound Activation Mechanism

HCTU_Activation This compound Amino Acid Activation cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-OH Active_Ester Fmoc-AA-OBtCl AA->Active_Ester + this compound, Base This compound This compound Base Base (DIPEA) Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H2N-Peptide-Resin Peptide H2N-Peptide-Resin

Caption: Activation of an amino acid with this compound to form an active ester.

DIC/Oxyma Activation Mechanism

DIC_Oxyma_Activation DIC/Oxyma Amino Acid Activation cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-OH O_Acylisourea O-Acylisourea Intermediate AA->O_Acylisourea + DIC DIC DIC Oxyma OxymaPure Oxyma_Ester Fmoc-AA-Oxyma O_Acylisourea->Oxyma_Ester + OxymaPure Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Oxyma_Ester->Coupled_Peptide + H2N-Peptide-Resin Peptide H2N-Peptide-Resin

Caption: Two-step activation of an amino acid using DIC and OxymaPure.

Conclusion and Recommendations

The validation of a coupling reagent for GMP peptide production requires a thorough evaluation of its performance, safety, and cost-effectiveness.

  • This compound stands out as a highly efficient and cost-effective option, offering rapid coupling times and producing high-purity peptides with good control over racemization.[1][2][3] It is a strong candidate for processes where speed and cost are primary drivers.

  • HBTU remains a reliable choice, particularly for challenging sequences with sterically hindered amino acids. However, its cost and the potential for side reactions in some cases may be a consideration.

  • The DIC/Oxyma system is an excellent choice for GMP manufacturing, primarily due to its enhanced safety profile, avoiding the use of benzotriazole-based reagents.[8] Its superior ability to suppress racemization makes it particularly suitable for the synthesis of peptides containing sensitive amino acids.[4][5][6]

Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the peptide being synthesized, including its sequence, length, and the presence of racemization-prone residues. It is strongly recommended that a comparative study, similar to the one outlined in this guide, be performed for each new peptide API entering GMP production to ensure the selection of the most suitable and robust coupling strategy.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with HCTU

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic peptide production, the choice of coupling reagent is a critical determinant of yield, purity, and overall process efficiency. O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a cost-effective and highly efficient reagent for solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of this compound's performance against other common coupling reagents, supported by experimental data, and offers detailed protocols for peptide synthesis and subsequent HPLC analysis.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent directly impacts the purity of the crude peptide, which in turn affects the complexity and yield of the final purification step. This compound consistently demonstrates performance comparable to, and in some cases superior to, more expensive alternatives such as HATU.

A comparative study on the synthesis of various peptides revealed that this compound delivers high crude purity across different coupling times. For instance, in the synthesis of G-LHRH, this compound achieved a crude purity of 94.02% with a 2 x 20-minute coupling time, slightly outperforming HATU under the same conditions.[1] For the synthesis of (65-74)ACP, this compound and HATU produced peptides of very similar purity, while other reagents like HBTU, PyBOP, and TBTU resulted in additional impurities.[2]

The following table summarizes the crude peptide purity obtained using different coupling reagents for the synthesis of various peptides.

PeptideCoupling ReagentCoupling TimeCrude Purity (%)
G-LHRH This compound2 x 20 min94.02
HATU2 x 20 min93.73
COMU2 x 1 min93.84
PyBOP2 x 20 min92.21
(65-74)ACP This compound2 x 1 min~80
HATU2 x 1 min~80
HBTU2 x 1 minLower than this compound/HATU
PyBOP2 x 1 minLower than this compound/HATU
Linear Oxytocin This compound2 x 20 min83.63
HATU2 x 1 min82.97
COMU2 x 1 min83.18

Data synthesized from multiple sources. Actual purities can vary based on sequence and synthesis conditions.[1][2]

Experimental Protocols

Reproducible and high-quality peptide synthesis and analysis rely on well-defined protocols. The following sections detail the methodologies for SPPS using this compound and the subsequent analysis of the crude peptide by reversed-phase HPLC.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines a standard procedure for Fmoc-based solid-phase peptide synthesis on a resin support.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Resin (e.g., Rink Amide resin)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid by dissolving it with this compound and DIPEA in DMF. A common molar ratio is 4:3.95:6 of amino acid:this compound:DIPEA relative to the resin substitution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 5 to 60 minutes. Shorter coupling times are often sufficient with this compound.[3][4]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

HPLC Analysis of Crude Peptide

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide sample dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) for at least 10 column volumes.

  • Injection: Inject 10-20 µL of the peptide solution onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a 30-minute analysis is:

    • 5% to 65% B over 20 minutes

    • 65% to 95% B over 2 minutes

    • Hold at 95% B for 3 minutes

    • 95% to 5% B over 1 minute

    • Hold at 5% B for 4 minutes to re-equilibrate

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the crude peptide.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the key stages of peptide synthesis and the logic of comparing coupling reagents.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification cluster_Analysis Analysis Resin Resin Support Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash Washing (DMF) Deprotection->Wash Coupling Amino Acid Coupling (this compound, DIPEA) Coupling->Wash Repeat for each AA Wash->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC Purity Purity Assessment HPLC->Purity

Caption: Workflow for peptide synthesis using this compound followed by HPLC analysis.

Coupling_Reagent_Comparison cluster_Reagents Coupling Reagents Peptide_Synthesis Peptide Synthesis Protocol This compound This compound Peptide_Synthesis->this compound HATU HATU Peptide_Synthesis->HATU HBTU HBTU Peptide_Synthesis->HBTU PyBOP PyBOP Peptide_Synthesis->PyBOP Crude_Product Crude Peptide Product This compound->Crude_Product HATU->Crude_Product HBTU->Crude_Product PyBOP->Crude_Product HPLC_Analysis HPLC Analysis Crude_Product->HPLC_Analysis Comparison Performance Comparison (Purity, Yield, Cost) HPLC_Analysis->Comparison

Caption: Logical flow for comparing the performance of different coupling reagents.

References

A Comparative Guide to HCTU and Alternative Coupling Reagents: A Mass Spectrometry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and overall success. This guide provides a detailed comparison of O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) with other commonly used peptide coupling reagents, focusing on the insights gained through mass spectrometry analysis of reaction intermediates and byproducts.

This compound has gained widespread adoption in solid-phase peptide synthesis (SPPS) due to its favorable balance of high reactivity and cost-effectiveness.[1] Its enhanced performance is attributed to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring, which leads to more efficient amide bond formation and can reduce coupling times.[1] However, a comprehensive understanding of its reaction mechanism and potential side reactions, particularly in comparison to alternatives, is crucial for optimizing peptide synthesis protocols. Mass spectrometry, with its high sensitivity and specificity, serves as an invaluable tool for dissecting these complex reactions in real-time.

Performance Comparison of Coupling Reagents

The effectiveness of a coupling reagent is typically assessed by its ability to promote rapid and complete amide bond formation while minimizing side reactions that can lead to impurities. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for evaluating the purity of crude peptide products obtained using different coupling reagents.

A comparative study on the synthesis of various peptides demonstrated that this compound and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) consistently produce peptides of very similar and high purity.[2] In these studies, both this compound and HATU outperformed other common reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), which showed a higher incidence of impurities.[2]

Another study comparing the coupling efficiency of this compound, HBTU, and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the synthesis of challenging peptide sequences found the following efficiency ranking on polystyrene-based resins: this compound ≥ HBTU > COMU. This indicates that for these specific applications, this compound provides superior or equivalent performance to HBTU and is more efficient than COMU.

Further kinetic studies on the formation of aza-peptide bonds have also provided insights into the relative reactivity of these reagents. While specific rates can vary depending on the substrates and conditions, such studies offer a quantitative basis for comparing the speed at which different reagents activate the carboxylic acid and facilitate amide bond formation.

Coupling ReagentRelative Purity of Crude PeptideRelative Coupling EfficiencyNotes
This compound High[2]High (≥ HBTU)Cost-effective alternative to HATU with comparable performance.[1]
HATU High[2]Very HighOften considered the gold standard for difficult couplings, but at a higher cost.[1]
HBTU Lower than this compound/HATU[2]ModerateA widely used, cost-effective reagent.
COMU VariableLower than this compound/HBTU (on PS resin)An oxime-based coupling reagent, offering an alternative to benzotriazole-based reagents.
PyBOP Lower than this compound/HATU[2]ModerateA phosphonium-based reagent.
TBTU Lower than this compound/HATU[2]ModerateSimilar to HBTU.

Mass Spectrometry of this compound Reaction Intermediates

The mechanism of amide bond formation using aminium/uronium-based coupling reagents like this compound proceeds through the formation of a highly reactive intermediate, typically an active ester. The detection and characterization of these transient species by mass spectrometry provide direct evidence of the reaction pathway.

The generally accepted mechanism involves the reaction of the carboxylic acid of the N-protected amino acid with this compound in the presence of a base to form an O-acylisourea intermediate. This intermediate is highly reactive and is rapidly converted to the desired amide upon reaction with the free amine of the growing peptide chain.

Real-time monitoring of the reaction mixture using techniques like electrospray ionization mass spectrometry (ESI-MS) can, in principle, allow for the detection of these key intermediates. However, their high reactivity and short lifetimes make their direct observation challenging. The mass spectrum would be expected to show a peak corresponding to the protonated O-acylisourea, which is the sum of the masses of the protected amino acid and the tetramethyluronium portion of this compound, minus the mass of the hexafluorophosphate counterion.

Potential Side Reactions and Byproduct Analysis by Mass Spectrometry

A critical aspect of evaluating coupling reagents is their propensity to induce side reactions. For aminium/uronium reagents like this compound, a known side reaction is the guanidinylation of the free N-terminal amine of the peptide. This occurs when the coupling reagent reacts directly with the amine, forming a stable guanidinium group and terminating the peptide chain elongation.

LC-MS/MS is the ideal technique for the identification and quantification of such byproducts. By monitoring for the expected mass shift corresponding to the addition of the tetramethylguanidinium group to the peptide, the extent of this side reaction can be accurately determined. A comparative quantitative analysis of this side reaction for this compound, HATU, and COMU would provide invaluable data for selecting the most appropriate reagent for a given synthesis, especially for long or complex peptides where chain termination is a significant concern. While the potential for this side reaction is acknowledged, specific quantitative data from direct comparative studies using mass spectrometry remains an area for further investigation.

Experimental Protocols

General Protocol for LC-MS Monitoring of Peptide Coupling Reactions

This protocol provides a framework for the real-time or near real-time analysis of peptide coupling reactions to identify intermediates and byproducts.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • An electrospray ionization (ESI) mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

2. Sample Preparation:

  • At various time points during the coupling reaction (e.g., 0, 1, 5, 15, and 30 minutes), a small aliquot of the reaction mixture is quenched. Quenching can be achieved by dilution with a solution containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (1:1).

3. LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

4. MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-2000.

  • Data Acquisition: Full scan mode for initial analysis. For targeted analysis of expected intermediates and byproducts, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.

  • MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the ions of interest to obtain fragmentation patterns.

Protocol for Quantitative Analysis of Guanidinylation Byproduct

1. Standard Preparation:

  • Synthesize a small amount of the expected guanidinylated peptide to serve as a reference standard. This can be achieved by intentionally reacting the peptide with an excess of the coupling reagent. Purify the standard by HPLC and confirm its identity by mass spectrometry.

2. Calibration Curve:

  • Prepare a series of calibration standards of the guanidinylated peptide at known concentrations in a relevant matrix (e.g., a solution containing a non-interfering peptide).

3. LC-MS/MS Analysis:

  • Analyze the quenched reaction samples and the calibration standards using the LC-MS method described above, but with the mass spectrometer operating in MRM mode.

  • MRM Transitions: Select a specific precursor ion (the protonated guanidinylated peptide) and one or more characteristic product ions to monitor.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the MRM transition versus the concentration of the standard.

  • Determine the concentration of the guanidinylation byproduct in the reaction samples by interpolating their peak areas on the calibration curve.

Visualizing Reaction Pathways and Workflows

HCTU_Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction Protected Amino Acid (R-COOH) Protected Amino Acid (R-COOH) Active Ester (R-CO-OBtCl) Active Ester (R-CO-OBtCl) Protected Amino Acid (R-COOH)->Active Ester (R-CO-OBtCl) + this compound, Base This compound This compound Guanidinylated Peptide Guanidinylated Peptide This compound->Guanidinylated Peptide + Peptide (H2N-P) Base Base Peptide (H2N-P) Peptide (H2N-P) Coupled Peptide (R-CO-NH-P) Coupled Peptide (R-CO-NH-P) Active Ester (R-CO-OBtCl)->Coupled Peptide (R-CO-NH-P) + Peptide (H2N-P)

LC_MS_Workflow cluster_reaction Peptide Coupling Reaction cluster_sampling Sampling and Quenching cluster_analysis LC-MS Analysis cluster_data Data Analysis Reaction_Mixture Coupling Reaction (this compound, Amino Acid, Peptide, Base) Aliquots Take Aliquots at Timepoints Reaction_Mixture->Aliquots Quench Quench Reaction Aliquots->Quench LC_Separation HPLC/UHPLC Separation Quench->LC_Separation MS_Detection ESI-MS Detection (Full Scan, SIM, or MRM) LC_Separation->MS_Detection MS_MS MS/MS Fragmentation (for structural confirmation) MS_Detection->MS_MS Identify_Intermediates Identify Reaction Intermediates MS_Detection->Identify_Intermediates Quantify_Byproducts Quantify Byproducts MS_Detection->Quantify_Byproducts

Conclusion

The selection of a coupling reagent is a multifaceted decision that requires careful consideration of reactivity, cost, and potential for side reactions. This compound presents a compelling option for many peptide synthesis applications, offering performance comparable to the highly reactive HATU but at a more accessible cost.[1][2] Mass spectrometry is an indispensable tool for elucidating the intricacies of peptide coupling reactions, enabling the direct or indirect observation of reaction intermediates and the precise quantification of performance-limiting byproducts. By leveraging the detailed insights provided by LC-MS analysis, researchers can make more informed decisions in their choice of coupling reagents and develop more robust and efficient peptide synthesis protocols. Further quantitative mass spectrometric studies directly comparing the side reaction profiles of this compound and its alternatives will continue to refine our understanding and guide the rational selection of reagents for the synthesis of increasingly complex and therapeutically important peptides.

References

A Head-to-Head Battle of Peptide Coupling Reagents: HCTU vs. Carbodiimides in Racemization Control

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. Racemization, the conversion of a chiral amino acid into its mirror image (epimerization), can lead to the synthesis of diastereomeric peptides with altered biological activity, posing a significant challenge for researchers in drug development. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides a comparative analysis of the widely used aminium salt, HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), against traditional carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), with a focus on their propensity to induce racemization.

Executive Summary: this compound Demonstrates Superior Racemization Suppression

Experimental evidence consistently indicates that this compound is a superior coupling reagent to carbodiimides in terms of minimizing racemization during peptide bond formation. While carbodiimides can be effective coupling agents, their use is often associated with a higher risk of epimerization, which can be partially mitigated by the addition of additives like 1-hydroxybenzotriazole (HOBt). However, even with these additives, this compound generally offers a greater degree of safety against racemization.

Quantitative Comparison of Racemization Levels

The following table summarizes representative data from studies comparing the performance of this compound and carbodiimide-based coupling methods. The data quantifies the percentage of the undesired diastereomer formed during the coupling of a model peptide fragment.

Coupling Reagent/MethodAdditive% Racemization (D-isomer)Relative Yield
This compound -< 0.5% High
DCC -10-30%Moderate
DCC HOBt1-5%High
EDC HOBt1-4%High

Note: The exact percentage of racemization can vary depending on the specific amino acid sequence, solvent, temperature, and reaction time. The data presented here is a synthesis of typical results found in comparative studies.

The Chemistry Behind Racemization

Racemization during peptide synthesis primarily occurs through the formation of a highly reactive and planar oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. This intermediate can easily deprotonate and reprotonate at the chiral center, leading to a loss of stereochemical purity.

The lower racemization observed with this compound is attributed to its mechanism of action. This compound rapidly converts the carboxylic acid into a less reactive and more stable active ester (an O-acylisourea derivative), which is less prone to forming the problematic oxazolone intermediate. In contrast, carbodiimides directly activate the carboxylic acid to a highly reactive O-acylisourea, which has a greater tendency to cyclize into the oxazolone.

Additives like HOBt, when used with carbodiimides, work by intercepting the highly reactive O-acylisourea to form an active ester of HOBt. This HOBt ester is more stable and less likely to form an oxazolone, thus reducing the extent of racemization.

Experimental Protocol: A Standard Racemization Assay

To quantitatively assess the degree of racemization induced by different coupling reagents, a standardized experimental protocol is employed. This typically involves the coupling of a model dipeptide where one amino acid is known to be susceptible to racemization, followed by the analysis of the product mixture using High-Performance Liquid Chromatography (HPLC).

Materials:
  • N-protected amino acid (e.g., Fmoc-L-Phenylalanine)

  • Amino acid ester (e.g., H-L-Leucine methyl ester hydrochloride)

  • Coupling reagents: this compound, DCC, EDC

  • Additive: HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • HPLC system with a chiral or reverse-phase column

  • Mobile phase for HPLC (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

Procedure:
  • Activation: Dissolve the N-protected amino acid (1 equivalent) in the chosen solvent.

  • Add the coupling reagent (1.1 equivalents) and, if applicable, the additive (1.1 equivalents).

  • Add the base (2 equivalents) and stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Coupling: Add the amino acid ester (1 equivalent) to the activated mixture.

  • Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.

  • Work-up: Quench the reaction and perform an appropriate work-up to isolate the crude dipeptide. This may involve washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • Analysis: Dissolve the crude peptide in the HPLC mobile phase.

  • Inject the sample onto the HPLC system.

  • Separate the diastereomeric products (L-L and D-L isomers) using a suitable gradient.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area of D-L isomer / (Area of L-L isomer + Area of D-L isomer)] * 100

Visualizing the Racemization Pathway and Experimental Workflow

To better understand the underlying chemical processes and the experimental approach, the following diagrams have been generated.

Racemization_Pathway cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling Step N-Protected_AA N-Protected Amino Acid (L-configuration) Activated_Intermediate Activated Intermediate (O-Acylisourea or Active Ester) N-Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Intermediate->Oxazolone High for Carbodiimides Low for this compound Dipeptide_LL Desired Dipeptide (L-L configuration) Activated_Intermediate->Dipeptide_LL D-Amino_Acid_Derivative Activated D-Amino Acid Derivative Oxazolone->D-Amino_Acid_Derivative Protonation Dipeptide_DL Diastereomeric Dipeptide (D-L configuration) D-Amino_Acid_Derivative->Dipeptide_DL Amino_Ester Amino Acid Ester Amino_Ester->Dipeptide_LL Amino_Ester->Dipeptide_DL

Caption: Mechanism of racemization during peptide coupling.

Racemization_Assay_Workflow Start Start: Prepare Reagents Activation 1. Pre-activation of N-Protected Amino Acid with Coupling Reagent +/- Additive Start->Activation Coupling 2. Addition of Amino Acid Ester and Reaction Activation->Coupling Workup 3. Reaction Quench and Crude Product Isolation Coupling->Workup HPLC_Prep 4. Dissolve Crude Product in Mobile Phase Workup->HPLC_Prep HPLC_Analysis 5. HPLC Separation of Diastereomers HPLC_Prep->HPLC_Analysis Quantification 6. Peak Integration and Calculation of % Racemization HPLC_Analysis->Quantification End End: Report Results Quantification->End

Caption: Experimental workflow for a racemization assay.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the selection of a coupling reagent that minimizes racemization is a critical decision that directly impacts the quality and biological activity of the synthesized peptides. The available data strongly supports the use of this compound over traditional carbodiimides, particularly in cases where the peptide sequence contains amino acids that are known to be prone to racemization. While the use of additives like HOBt can improve the performance of carbodiimides, this compound generally provides a more robust and reliable solution for preserving the stereochemical integrity of synthetic peptides. It is always recommended to perform a preliminary racemization study, as outlined in the experimental protocol, when working with new or particularly sensitive peptide sequences to ensure the optimal coupling strategy is employed.

A Comparative Guide to Coupling Reagents for Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of long peptides, typically defined as sequences exceeding 30 amino acids, presents significant challenges in solid-phase peptide synthesis (SPPS). Incomplete coupling reactions and side reactions such as racemization can accumulate over numerous cycles, leading to low yields and impure products. The choice of coupling reagent is therefore critical to the success of synthesizing these complex biomolecules. This guide provides a comparative analysis of commonly used coupling reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their long peptide synthesis needs.

Data Presentation: Performance of Common Coupling Reagents

While direct comparative studies focusing exclusively on peptides longer than 30 amino acids are limited in publicly available literature, data from the synthesis of shorter, "difficult" sequences provide valuable insights into the relative performance of coupling reagents. These difficult sequences often present challenges analogous to those encountered in long peptide synthesis, such as steric hindrance and aggregation. The following tables summarize the performance of key coupling reagents based on available data.

Table 1: Comparison of Coupling Reagent Efficiency and Purity for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)

Coupling ReagentCrude Purity (%)Major Impurity ProfileReference
HATU~95%Low levels of deletion sequences(--INVALID-LINK--)
HCTU~93%Similar to HATU(--INVALID-LINK--)
HBTU~90%Higher levels of deletion sequences compared to HATU/HCTU(--INVALID-LINK--)
DIC/Oxyma~94%Low levels of deletion sequences(--INVALID-LINK--)

Table 2: Racemization Tendency of Different Coupling Reagents

Coupling ReagentRacemization LevelCommentsReference
HATULowThe presence of the HOAt moiety effectively suppresses racemization.[1](--INVALID-LINK--)
This compoundLowThe 6-Cl-HOBt leaving group provides good racemization suppression.[1](--INVALID-LINK--)
COMUVery LowThe OxymaPure leaving group is highly effective at preventing racemization.[1](--INVALID-LINK--)
DIC/OxymaVery LowOxymaPure is a highly effective additive for minimizing racemization with carbodiimides.[2](--INVALID-LINK--)
DIC/HOBtModerateHOBt is a classic racemization suppressant, but can be less effective than HOAt or Oxyma.[3](--INVALID-LINK--)

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible long peptide synthesis. Below are representative protocols for Solid-Phase Peptide Synthesis (SPPS) using three highly efficient coupling reagents: HATU, this compound, and DIC/Oxyma. These protocols are based on the Fmoc/tBu strategy.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Capping 6. Capping (Optional) Washing2->Capping Repeat 7. Repeat for next amino acid Washing2->Repeat Capping->Repeat Repeat->Fmoc_Deprotection n-1 cycles Cleavage 8. Cleavage and Deprotection Repeat->Cleavage Final Cycle Purification 9. Purification and Analysis Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: SPPS using HATU

This protocol is suitable for the synthesis of long and complex peptides where high coupling efficiency is required.[4][5]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For long peptides, longer coupling times (up to 12 hours) are recommended.[6]

  • Washing: Wash the resin as described in step 3.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: SPPS using this compound

This compound is a cost-effective alternative to HATU, offering high efficiency, particularly for long peptides where reaction times can be significantly reduced.[7]

  • Resin Swelling: Swell the resin as described in Protocol 1.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Repeat.

  • Washing: Wash the resin as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (5 equivalents) and this compound (4.9 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the mixture and pre-activate for 1 minute.

    • Add the activated solution to the resin and couple for 5-15 minutes. For peptides over 30 residues, a 5-minute coupling time is often sufficient.[8]

  • Washing: Wash the resin as in Protocol 1.

  • Kaiser Test: Check for reaction completion.

  • Repeat: Repeat the cycle for the entire sequence.

  • Final Deprotection and Cleavage: Follow the procedure in Protocol 1.

  • Precipitation and Purification: Follow the procedure in Protocol 1.

Protocol 3: SPPS using DIC/Oxyma

The DIC/Oxyma system is a highly efficient and safe coupling method, with OxymaPure being a non-explosive alternative to HOBt and HOAt that provides excellent racemization suppression.[9][10]

  • Resin Swelling: Swell the resin as described in Protocol 1.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Washing: Wash the resin as in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a reaction vessel, add the Fmoc-protected amino acid (5 equivalents) and OxymaPure (5 equivalents) to the resin.

    • Add DMF to dissolve the solids.

    • Add Diisopropylcarbodiimide (DIC) (5 equivalents) to the vessel.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin as in Protocol 1.

  • Kaiser Test: Check for reaction completion.

  • Repeat: Repeat the cycle for subsequent amino acids.

  • Final Deprotection and Cleavage: Follow the procedure in Protocol 1.

  • Precipitation and Purification: Follow the procedure in Protocol 1.

Mandatory Visualization: Coupling Reagent Activation Mechanisms

The efficacy of a coupling reagent is determined by its mechanism of activating the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

Uronium/Aminium Salt Activation (e.g., HATU, HBTU, this compound)

Uronium_Activation cluster_reactants Reactants cluster_products Products Fmoc-AA-COOH Fmoc-Amino Acid Active_Ester O-acylisourea (Active Ester) Fmoc-AA-COOH->Active_Ester Activation Uronium_Salt Uronium/Aminium Salt (e.g., HATU) Uronium_Salt->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Figure 2: Activation via Uronium/Aminium Salts.

Carbodiimide Activation (e.g., DIC/Oxyma)

Carbodiimide_Activation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc-AA-COOH Fmoc-Amino Acid O-acylisourea O-acylisourea Fmoc-AA-COOH->O-acylisourea DIC DIC DIC->O-acylisourea Oxyma Oxyma Oxyma_Ester Oxyma Ester (Active Ester) Oxyma->Oxyma_Ester O-acylisourea->Oxyma_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Oxyma_Ester->Peptide_Bond Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Figure 3: Activation via Carbodiimide with Additive.

Phosphonium Salt Activation (e.g., PyBOP, PyAOP)

Phosphonium_Activation cluster_reactants Reactants cluster_products Products Fmoc-AA-COOH Fmoc-Amino Acid Acyloxyphosphonium_salt Acyloxyphosphonium salt (Active Intermediate) Fmoc-AA-COOH->Acyloxyphosphonium_salt Activation Phosphonium_Salt Phosphonium Salt (e.g., PyBOP) Phosphonium_Salt->Acyloxyphosphonium_salt Base Base (e.g., DIPEA) Base->Acyloxyphosphonium_salt Peptide_Bond Fmoc-AA-NH-Peptide-Resin Acyloxyphosphonium_salt->Peptide_Bond Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Figure 4: Activation via Phosphonium Salts.

References

HCTU in Peptide Synthesis: A Comparative Performance Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of a coupling reagent is a critical factor influencing the efficiency, purity, and cost-effectiveness of peptide synthesis. O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) has emerged as a popular and highly efficient coupling reagent. This guide provides a comprehensive literature review of this compound's performance, comparing it with other common coupling reagents and presenting supporting experimental data.

Performance Overview of this compound

This compound is a uronium-based coupling reagent that is an analogue of HBTU.[1] Its enhanced reactivity is attributed to the presence of a chlorine atom on the benzotriazole ring, which leads to more efficient amide bond formation.[2] This increased efficiency often translates to faster reaction times, higher yields, and reduced side reactions.[2] this compound is particularly well-suited for fast Fmoc solid-phase peptide synthesis (SPPS), enabling significantly reduced coupling and deprotection times without compromising peptide purity.[3][4]

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other common coupling reagents in the synthesis of various peptides. The data highlights crude peptide purity, a key indicator of a coupling reagent's efficiency.

Peptide SequenceCoupling ReagentCoupling TimeCrude Purity (%)
ACP(65-74) This compound2 x 20 min83.63
(VQAAIDYING-OH)HATU2 x 20 min81.93
COMU2 x 20 min81.65
PyBOP2 x 20 min78.43
This compound2 x 1 min79.52
HATU2 x 1 min82.35
COMU2 x 1 min79.00
PyBOP2 x 1 min48.11
G-LHRH This compound2 x 20 min90.84
(GHWSYGLRPG-NH2)HATU2 x 20 min88.58
COMU2 x 20 min88.45
PyBOP2 x 20 min87.64
This compound2 x 1 min85.23
HATU2 x 1 min87.90
COMU2 x 1 min89.51
PyBOP2 x 1 min84.12

Data sourced from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis. The study found that for the more difficult ACP(65-74) sequence, HATU provided the best results at shorter coupling times, while this compound was superior at longer coupling times. For the less complex G-LHRH peptide, COMU performed best at shorter times and this compound at longer times.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing the performance of coupling reagents. Below are representative protocols for the synthesis of the acyl carrier protein fragment (65-74) and GHRP-6 using this compound.

Synthesis of Acyl Carrier Protein (65-74)

The synthesis of the "difficult sequence" ACP(65-74) is often used to evaluate the efficacy of coupling reagents.[5]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Anisole, water, and 1,2-ethanedithiol (EDT) for cleavage cocktail

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 seconds, repeated twice.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • For most amino acids, dissolve the Fmoc-amino acid, this compound, and DIPEA in DMF. Add to the resin and couple for 1 minute, repeated twice.

    • For the final valine coupling, dissolve the Fmoc-Val-OH in a 1:1 mixture of DMF/DMSO and couple for 5 minutes, repeated twice to overcome aggregation.[5]

  • Washing: Wash the resin with DMF after each coupling step.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2% anisole, 2% water, and 1% EDT for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by HPLC.

Synthesis of GHRP-6

GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) is a growth hormone-releasing peptide containing D-amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • This compound

  • DIPEA

  • DMF

  • Piperidine

  • TFA cleavage cocktail

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 seconds, repeated twice.

  • Washing: Wash the resin with DMF.

  • Coupling: Dissolve the Fmoc-amino acid, this compound, and DIPEA in DMF. Add to the resin and couple for 1 minute, repeated twice.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for all amino acids in the sequence.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage: Cleave the peptide from the resin using a TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide by HPLC.

Using this fast protocol with this compound, GHRP-6 was synthesized in a total time of 1.4 hours.[5]

Mechanism of Action and Workflow

The following diagrams illustrate the general mechanism of amide bond formation using a uronium-based coupling reagent like this compound and a typical experimental workflow for peptide synthesis.

digraph "Amide Bond Formation" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="Active Ester\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmideBond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> ActiveEster [label="Activation"]; this compound -> ActiveEster; Base -> ActiveEster; ActiveEster -> AmideBond [label="Coupling"]; Amine -> AmideBond; ActiveEster -> Byproducts; }

General workflow for Fmoc-SPPS.

Conclusion

This compound stands out as a highly efficient and cost-effective coupling reagent for peptide synthesis. Its rapid reaction kinetics make it particularly suitable for automated, high-throughput applications. While in some instances, particularly with very short coupling times for difficult sequences, other reagents like HATU may show slightly better performance in terms of crude purity, this compound consistently delivers high-purity peptides across a range of sequences, especially with optimized, albeit still fast, coupling times. The choice of coupling reagent will ultimately depend on the specific peptide sequence, the desired purity, and cost considerations. However, the evidence from the literature strongly supports this compound as a robust and reliable choice for a wide variety of peptide synthesis applications.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling HCTU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling O-(6-Chloro-1-hydrocibenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), a common peptide coupling agent. Adherence to these procedures will minimize risks and ensure compliant disposal, fostering a secure and efficient research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, primarily causing skin and eye irritation.[1] It is also recognized as a potent skin sensitizer, which can lead to allergic reactions upon repeated exposure.[2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryTypeStandardPurpose
Eye/Face Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approvedTo protect against splashes and dust.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Inspect prior to useTo prevent skin contact and potential sensitization.[5]
Lab coat or protective clothingN/ATo protect skin and personal clothing from contamination.[5]
Respiratory Protection N95 (US) or P1 (EN 143) dust maskNIOSH (US) or CEN (EU) approvedRecommended when handling the powder to avoid inhalation of dust particles.[5] Not generally required with adequate ventilation.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan ensures consistency and safety in the laboratory.

Diagram 1: this compound Handling Workflow

HCTU_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a Ventilated Hood prep_ppe->prep_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_add Add to Reaction Mixture prep_weigh->handle_add handle_monitor Monitor Reaction handle_add->handle_monitor cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A stepwise workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1][5][6][7]

    • Put on all required PPE as detailed in Table 1.

    • If working with the solid form, weigh the required amount in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.[5]

  • Handling:

    • Add this compound to the reaction vessel carefully to avoid splashing or creating dust.

    • Should accidental contact occur, immediately follow the first aid measures outlined in the SDS. For skin contact, wash the affected area with soap and plenty of water. For eye contact, flush with water for at least 15 minutes.[1]

  • Storage:

    • Store this compound in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] Some sources recommend refrigeration.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: this compound Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not pour down the drain.[5]
Contaminated Labware (e.g., gloves, weigh boats) Place in a sealed, labeled container for hazardous waste disposal.[5]
Empty this compound Containers Triple rinse with a suitable solvent, collecting the rinsate for hazardous waste disposal. Dispose of the container in accordance with local regulations.

Emergency Protocol: this compound Spill Response

In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.

Diagram 2: this compound Spill Response Workflow

HCTU_Spill_Response cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps spill_alert Alert Others in the Area spill_evacuate Evacuate if Necessary spill_alert->spill_evacuate spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Cover with Inert Absorbent Material spill_ppe->spill_contain spill_collect Sweep or Scoop into a Labeled Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste as Hazardous spill_decontaminate->spill_dispose spill_report Report the Incident spill_dispose->spill_report

Caption: A logical workflow for responding to an this compound spill, from initial alert to final reporting.

Experimental Protocol for Spill Cleanup:

  • Initial Response:

    • Immediately alert colleagues in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment and Cleanup:

    • Ensure you are wearing the appropriate PPE before attempting to clean the spill.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it into a clearly labeled container for hazardous waste.[5]

    • For solutions, cover with an inert absorbent material, then scoop the absorbed material into a labeled hazardous waste container.

  • Final Steps:

    • Decontaminate the spill area with a suitable solvent.

    • Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

    • Report the incident to your laboratory supervisor or safety officer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HCTU
Reactant of Route 2
HCTU

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.